molecular formula C11H8BrFO3 B2446332 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione CAS No. 2228399-70-8

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Cat. No.: B2446332
CAS No.: 2228399-70-8
M. Wt: 287.084
InChI Key: ZEUJBCGOMOVIBW-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione is a high-purity chemical compound featuring an oxane-2,6-dione core scaffold substituted with a 4-bromo-2-fluorophenyl group. This structure incorporates both a bromo and a fluoro substituent on the aromatic ring, a feature known to be significant in medicinal chemistry, as the bromo group can facilitate further cross-coupling reactions, while the fluoro group is often used to modulate biological activity and metabolic stability . Compounds based on the oxane-2,6-dione (a dihydropyran-2,6-dione) scaffold are of significant interest in organic synthesis and drug discovery. This core structure is a key intermediate in constructing more complex molecules . The specific presence of halogen atoms makes this compound a valuable building block for the synthesis of potential therapeutic agents. Research into analogous compounds highlights their application in developing molecules that modulate crucial biological targets. For instance, substituted dione derivatives, such as piperidine-2,6-diones and oxoisoindolinyl analogs, are being investigated for their ability to decrease levels of proteins like Cyclin E1, a protein frequently overexpressed in cancers, indicating a promising avenue in anticancer research . Furthermore, such heterocyclic scaffolds are explored for their inhibitory activity against various enzymes . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO3/c12-7-1-2-8(9(13)5-7)6-3-10(14)16-11(15)4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUJBCGOMOVIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 3-(4-Bromo-2-fluorophenyl)pentanedioic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Technical Guide for PARP Inhibitor Synthesis

Executive Summary

3-(4-Bromo-2-fluorophenyl)pentanedioic anhydride is a high-value synthetic intermediate, primarily utilized as the activated electrophilic scaffold in the manufacturing of Niraparib (Zejula) , a potent poly (ADP-ribose) polymerase (PARP) inhibitor.

This guide serves as a technical manual for organic chemists and process engineers. It moves beyond basic characterization to address the critical process parameters (CPPs) involved in its synthesis, handling, and downstream conversion into the glutarimide core of the Niraparib piperidine scaffold.

Part 1: Chemical Identity & Structural Analysis

This molecule is a cyclic anhydride derived from 3-arylglutaric acid. Its reactivity is defined by the tension of the six-membered anhydride ring and the electronic influence of the halogenated phenyl substituents.

PropertySpecification
Chemical Name 3-(4-Bromo-2-fluorophenyl)pentanedioic anhydride
Systematic Name 4-(4-bromo-2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Precursor CAS 1141-24-8 (Corresponding Acid: 3-(4-Bromo-2-fluorophenyl)pentanedioic acid)
Molecular Formula C₁₁H₈BrFO₃
Molecular Weight ~287.08 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Key Functionality Electrophilic Acylation Agent: The anhydride moiety serves as a dual-activation point for nitrogen nucleophiles (ammonia/amines) to form imides.[1][2][3]
Structural Activity Relationship (SAR) Insights
  • The Anhydride Bridge: Provides the necessary activation energy to form the 2,6-piperidinedione (glutarimide) ring under mild conditions compared to the diester precursor.

  • 2-Fluoro Substituent: Induces a steric and electronic effect that influences the conformation of the phenyl ring relative to the glutaric backbone. This is critical for the metabolic stability of the final drug (blocking metabolic oxidation at the ortho-position).

  • 4-Bromo Substituent: Serves as the "handle" for downstream Suzuki-Miyaura cross-coupling reactions to attach the indazole moiety of Niraparib.

Part 2: Synthetic Routes & Optimization

The synthesis of the anhydride is the pivot point between the raw material assembly and the formation of the chiral piperidine core.

Workflow Visualization

The following diagram illustrates the conversion of the glutaric acid precursor to the anhydride and its subsequent transformation into the glutarimide.

SynthesisWorkflow Acid Precursor Acid (CAS 1141-24-8) Anhydride Target Anhydride (Reactive Intermediate) Acid->Anhydride Dehydration Reflux Reagent1 Dehydration Agent (Ac2O or SOCl2) Reagent1->Anhydride Glutarimide Glutarimide Core (Piperidine-2,6-dione) Anhydride->Glutarimide Ring Closure High Temp Reagent2 Ammonolysis (NH3 / Urea) Reagent2->Glutarimide

Figure 1: Synthetic flow from the glutaric acid precursor to the glutarimide core.

Detailed Protocol: Dehydration of the Acid

Objective: Convert 3-(4-bromo-2-fluorophenyl)pentanedioic acid to its anhydride form.

Reagents:

  • Precursor Acid (1.0 eq)

  • Acetic Anhydride (3.0 - 5.0 eq) OR Thionyl Chloride (1.2 eq)

  • Solvent: Toluene or excess Acetic Anhydride

Step-by-Step Methodology:

  • Charging: In a dry reactor under Nitrogen atmosphere, charge the 3-(4-bromo-2-fluorophenyl)pentanedioic acid.

  • Activation: Add Acetic Anhydride (Ac₂O) in excess. Expert Note: Ac₂O is preferred over Thionyl Chloride for this specific substrate to avoid chlorination side-reactions on the electron-rich aromatic ring, although the halogens deactivate it slightly.

  • Reflux: Heat the mixture to 100°C - 110°C. Monitor via TLC (Solvent system: Hexane/EtOAc 1:1). The acid spot (low R_f) should disappear, replaced by the anhydride spot (higher R_f).

  • Work-up:

    • Distill off excess Acetic Anhydride and Acetic Acid byproduct under reduced pressure.

    • Crucial Step: Co-evaporate with Toluene (2x) to remove trace Acetic Acid, which can interfere with the subsequent ammonolysis.

  • Isolation: The residue typically solidifies upon cooling. It can be used directly (crude) for the next step or recrystallized from a non-polar solvent (e.g., Hexane/Ether) if storage is required.

Part 3: Reactivity Profile & Downstream Application

The primary utility of this anhydride is its conversion to 4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione (the glutarimide).

Mechanism of Action: Ammonolysis

The anhydride ring is susceptible to nucleophilic attack by ammonia. This proceeds via a ring-opening to the mono-amide acid, followed by a thermal ring closure (dehydration) to form the imide.

Mechanism Anhydride Anhydride (Electrophile) Intermediate Amide-Acid Intermediate (Open Chain) Anhydride->Intermediate Nucleophilic Attack Ammonia Nucleophile (NH3) Ammonia->Intermediate Imide Glutarimide Product (Closed Ring) Intermediate->Imide Thermal Cyclization (-H2O)

Figure 2: Mechanistic pathway for the conversion of the anhydride to the glutarimide.

Process Insight: Direct reaction with aqueous ammonia often leads to the open-chain diamide or the mono-amide acid salt. To achieve the imide (ring closure), the reaction typically requires:

  • Treatment with Urea at high temperatures (fusion method).

  • Or, reaction with Ammonium Acetate in Acetic Acid.

Part 4: Handling, Stability, & Quality Control
Stability Profile
  • Moisture Sensitivity: High. The anhydride will revert to the dicarboxylic acid (CAS 1141-24-8) upon exposure to atmospheric moisture.

  • Storage: Store under Argon/Nitrogen at 2-8°C. Desiccators are mandatory.

Quality Control (QC) Markers

When analyzing the purity of the anhydride, look for the specific IR and NMR signatures that differentiate it from the acid precursor.

TechniqueDiagnostic SignalInterpretation
FT-IR 1800 & 1760 cm⁻¹ Characteristic doublet of cyclic anhydrides (C=O stretch). Absence of broad OH stretch (2500-3300 cm⁻¹) confirms conversion.
¹H-NMR Shift in α-protons The protons adjacent to the carbonyls (C2 and C4 positions) will shift downfield compared to the acid due to the ring strain and electron withdrawal.
HPLC Derivatization required Direct HPLC in aqueous mobile phases causes hydrolysis. Analyze in aprotic solvents or derivatize with methanol to form the mono-ester before injection.
References
  • Niraparib Synthesis & Intermediates

    • Patent: Jones, P., et al. (2008).[4] "Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors." WO 2008/084261 .[4][5][6] (Merck Sharp & Dohme).[4][6]

    • Description: Defines the core synthetic route involving the glutaric acid/anhydride pathway to gener
  • Precursor Characterization (Acid)

    • Source: PubChem Compound Summary for CID 10684683, 3-(4-bromophenyl)pentanedioic acid (Analogous structure logic).

    • Note: Provides physical property baselines for the 3-arylglutaric acid class.
  • Glutarimide Synthesis Methodology

    • Source: Wang, Y., et al. (2020). "Simple and efficient synthesis of piperidine-2,6-diones." SSRN Electronic Journal.

    • Relevance: Discusses the optimization of converting aryl-glutaric derivatives to glutarimides, a key step following anhydride form
  • Commercial Availability & Identity

    • Source: ChemicalBook & Sigma-Aldrich Listings for "3-(4-Fluorophenyl)pentanedioic acid" (Structural analog for property benchmarking).

Sources

An In-depth Technical Guide to the Nomenclature of Oxane-2,6-dione and Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical sciences, nomenclature is the bedrock of unambiguous communication. A single molecule can, however, be described by multiple names, each arising from a different systematic approach sanctioned by the International Union of Pure and Applied Chemistry (IUPAC). This guide delves into the nomenclature of a key chemical entity, clarifying the distinction and relationship between the names "oxane-2,6-dione" and "glutaric anhydride." Contrary to what the names might suggest to the uninitiated, they refer to the same chemical structure . This guide will elucidate the two primary IUPAC nomenclature systems that give rise to these different names, providing a clear framework for understanding and applying these naming conventions.

The Subject Molecule: A Unified Identity

At the heart of this discussion is a single chemical compound with the molecular formula C₅H₆O₃. This molecule is a cyclic anhydride derived from glutaric acid.[1][2][3] It is a versatile building block in organic synthesis, utilized in the production of polymers, resins, and pharmaceuticals.[1][4] The confusion in its naming arises from the two valid, yet distinct, IUPAC-sanctioned methods for naming such a compound.

Chemical Structure:

Caption: Chemical structure of oxane-2,6-dione / glutaric anhydride.

Nomenclature from the Perspective of Functional Class: Glutaric Anhydride

One of the accepted IUPAC methods for naming acid anhydrides is based on their parent carboxylic acids.[5][6][7] This is a form of "functional class" nomenclature.

Derivation of the Name "Glutaric Anhydride":

  • Identify the Parent Acid: The cyclic anhydride is formed from a dicarboxylic acid, which, upon hydrolysis, would yield glutaric acid (pentanedioic acid).[1][8]

  • Apply the Anhydride Naming Rule: For symmetrical anhydrides, the name is derived by replacing the word "acid" in the name of the parent carboxylic acid with the word "anhydride".[5][6][9][10][11]

  • Resulting Name: Thus, the dehydration product of glutaric acid is named glutaric anhydride .[1][8]

This naming convention is widely used due to its direct link to the starting material and its conciseness. It is particularly prevalent in laboratory and industrial contexts where the synthetic origin of the compound is of primary importance.

Systematic Nomenclature for Heterocycles: Oxane-2,6-dione

The second, and preferred IUPAC nomenclature, treats the molecule as a heterocyclic compound.[12][13] This systematic approach utilizes the Hantzsch-Widman nomenclature system for naming heterocyclic rings.[14][15][16][17][18]

Derivation of the Name "Oxane-2,6-dione":

  • Identify the Heterocyclic Parent: The core of the molecule is a six-membered ring containing one oxygen atom. According to the Hantzsch-Widman system, a six-membered saturated ring containing an oxygen atom is named "oxane".[15][16][18] The "oxa-" prefix indicates the presence of an oxygen atom, and the "-ane" suffix denotes a saturated six-membered ring.[15][18]

  • Numbering the Ring: The numbering of the ring begins at the heteroatom (oxygen), which is assigned position 1. The numbering then proceeds around the ring.

  • Identify and Locate Substituents: There are two carbonyl groups (C=O) attached to the ring. These are indicated by the suffix "-one". Since there are two such groups, the suffix becomes "-dione".

  • Locate the Carbonyl Groups: The carbonyl carbons are at positions 2 and 6 of the oxane ring.

  • Assemble the Name: Combining these elements gives the systematic name oxane-2,6-dione .[2][19][20][21][22]

This systematic name provides a more detailed and unambiguous description of the molecule's structure without reference to its parent acid. It is the preferred IUPAC name (PIN) as it is based on the fundamental structure of the compound itself.[12][13]

Direct Comparison: Glutaric Anhydride vs. Oxane-2,6-dione

The existence of these two names for the same molecule underscores the importance of being familiar with different nomenclature systems. The choice of which name to use often depends on the context, with "glutaric anhydride" being common in synthetic and applied chemistry, while "oxane-2,6-dione" is preferred for systematic and regulatory purposes.

FeatureGlutaric AnhydrideOxane-2,6-dione
Nomenclature System Functional ClassSystematic (Hantzsch-Widman)
Basis of Name Derived from the parent dicarboxylic acid (glutaric acid).[1][8]Based on the heterocyclic ring structure.[14][15][16]
Class of Compound Acid AnhydrideHeterocyclic Ketone (Pseudoketone)[12][13]
IUPAC Preference AcceptablePreferred IUPAC Name (PIN)[12][13]
Common Usage Synthetic chemistry, industrial applications.[4][23][24]Chemical databases, regulatory documentation.[2][21]

The Broader Context: Anhydrides vs. Lactones

It is crucial to distinguish the nomenclature of cyclic anhydrides from that of lactones. While both are cyclic compounds containing oxygen, their fundamental structures and, consequently, their naming conventions differ.

  • Anhydrides: Contain the -C(O)O(CO)- functional group.

  • Lactones: Are cyclic esters and contain the -C(O)O- functional group within the ring.[6][25][26]

The general IUPAC name for a simple lactone is derived by treating it as a heterocyclic ketone, similar to the systematic naming of oxane-2,6-dione. For example, the cyclic ester formed from 4-hydroxybutanoic acid is named oxolan-2-one.

Caption: Divergent nomenclature pathways for the same chemical entity.

Conclusion

The dual nomenclature of "oxane-2,6-dione" and "glutaric anhydride" for the same molecule is a clear illustration of the different, yet equally valid, systems of chemical naming sanctioned by IUPAC. For the drug development professional, researcher, and scientist, understanding both terminologies is essential for navigating the chemical literature, regulatory submissions, and interdisciplinary collaborations. While "glutaric anhydride" offers a convenient link to its synthetic precursor, "oxane-2,6-dione" provides a more fundamental and systematic description of the molecule's structure. Mastery of both allows for clearer communication and a deeper understanding of the language of chemistry.

References

  • Hantzsch–Widman nomenclature - Wikipedia. [Link]

  • Anhydride Nomenclature - IUPAC Rules. [Link]

  • Heterocyclic Nomenclature. [Link]

  • Heterocyclic Chemistry. [Link]

  • Naming of cyclic acid anhydrides - Chemistry Stack Exchange. [Link]

  • Nomenclature of heterocyclic compounds | PDF - Slideshare. [Link]

  • R-5.7.7 Anhydrides and their analogues - ACD/Labs. [Link]

  • III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. [Link]

  • Glutaric anhydride Definition - Organic Chemistry II Key Term - Fiveable. [Link]

  • Glutaric anhydride | C5H6O3 | CID 7940 - PubChem. [Link]

  • Rule C-491 Acid Anhydrides - ACD/Labs. [Link]

  • Oxane-2,6-dione--2,2'-sulfanediyldi(ethan-1-ol) (1/1) - PubChem. [Link]

  • oxane-2,6-dione | C5H6O3 - Reactory. [Link]

  • Carboxylic Derivatives - Nomenclature - Chemistry LibreTexts. [Link]

  • Lactones Lactides, Lactams, and Lactims Rule C-472 - ACD/Labs. [Link]

  • Glutaric anhydride | chemical compound - Britannica. [Link]

  • OXANE-2,6-DIONE | CAS 108-55-4 - Matrix Fine Chemicals. [Link]

  • Carboxylic Acid Derivatives Part 4 - Nomenclature of Esters and Cyclic Esters (lactones). [Link]

  • Glutaric anhydride (flakes) - TRIGON Chemie. [Link]

  • Carboxylic acid - Lactones, Organic Compounds, Reactions | Britannica. [Link]

  • Cas 108-55-4,Glutaric anhydride - LookChem. [Link]

  • IUPAC nomenclature of organic chemistry - Wikipedia. [Link]

  • Carboxylic Acid Derivatives: Amides, Esters & Anhydrides Explained - YouTube. [Link]

  • Glutaric Anhydride-1,5-13C2 | C5H6O3 | CID 45039353 - PubChem. [Link]

  • Oxane-2,6-dione - C5H6O3 | CSCS00000185820 - Chem-Space. [Link]

  • Naming Acid Anhydrides and Nitriles - IUPAC Nomenclature - YouTube. [Link]

  • PDF. [Link]

  • Acid Anhydrides | Chemistry | Research Starters - EBSCO. [Link]

  • Organic acid anhydride - Wikipedia. [Link]

  • Anhydride | Organic, Synthetic, Reactive - Britannica. [Link]

Sources

Safety data sheet (SDS) for 3-(4-Bromo-2-fluorophenyl)pentanedioic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a comprehensive technical resource for 3-(4-Bromo-2-fluorophenyl)pentanedioic anhydride , a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, specifically Niraparib .[1]

Unlike standard commodity chemicals, this compound is often generated in situ or isolated as a moisture-sensitive solid during late-stage pharmaceutical manufacturing.[1] Consequently, commercial Safety Data Sheets (SDS) are often generic or unavailable. This document bridges that gap by synthesizing data from structure-activity relationships (SAR), functional group chemistry (cyclic anhydrides), and validated protocols for handling potent pharmaceutical intermediates.[1]

Critical Hazard Alert: As a cyclic anhydride, this compound poses a high risk of respiratory sensitization and severe eye damage . It is moisture-sensitive and will hydrolyze to its corresponding diacid upon exposure to atmospheric humidity.[1]

Section 1: Chemical Identity & Properties

Parameter Technical Detail
Chemical Name 3-(4-Bromo-2-fluorophenyl)pentanedioic anhydride
Synonyms 3-(4-Bromo-2-fluorophenyl)glutaric anhydride; Niraparib Anhydride Intermediate
Related CAS 1814293-88-3 (Corresponding Acid); Anhydride specific CAS not widely listed
Molecular Formula C₁₁H₈BrFO₃
Molecular Weight ~287.08 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Melting Point Estimated 110–140°C (Based on Chloro-analog CAS 53911-68-5)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in Water/Alcohols

Section 2: Hazard Identification (The Application Scientist's View)

While standard GHS classifications label this as an "Irritant," a Senior Scientist must recognize the deeper risks associated with the anhydride moiety and the halogenated aromatic ring .

Core Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4] Hydrolysis on sweat-dampened skin produces the diacid, leading to delayed burns.[1]

  • Serious Eye Damage/Irritation (Category 1/2A): Anhydrides are notoriously aggressive to corneal tissue.

  • Respiratory Sensitization (Category 1): CRITICAL RISK. Inhalation of dust/vapors may cause allergy or asthma symptoms (occupational asthma).

  • Specific Target Organ Toxicity (Single Exposure, Cat 3): Respiratory tract irritation.[4]

The "Hidden" Risks
  • Sensitization Latency: Exposure may not produce immediate symptoms. Repeated low-level inhalation can lead to permanent sensitization.[1]

  • Hydrolytic Exotherm: Reaction with mucosal membranes (eyes, lungs) releases heat and acid, exacerbating tissue damage.

  • Potency: As a Niraparib intermediate, treat as a Potent Compound (OEB 3/4) until specific toxicology data proves otherwise.

Section 3: Handling & Storage Protocols

Trustworthiness in execution is key. The following protocols are designed to be self-validating systems.

Environmental Control
  • Primary Barrier: Handle exclusively in a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Atmosphere: Material is hygroscopic. Store and weigh under Argon or Nitrogen .

  • Vessel Selection: Use flame-dried glassware. Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis (e.g., Suzuki coupling).

Synthesis Workflow Visualization

The following diagram illustrates the typical usage flow and critical control points (CCPs) for this intermediate.

SynthesisWorkflow cluster_safety Critical Safety Zone (Inert Gas Required) Acid Starting Material: 3-(4-Bromo-2-fluorophenyl) pentanedioic acid Dehydration Dehydration (Ac2O or SOCl2) Acid->Dehydration Activation Anhydride Target Intermediate: Pentanedioic Anhydride Dehydration->Anhydride Cyclization (Moisture Sensitive) Coupling Ring Opening (Amine/Piperidine) Anhydride->Coupling Nucleophilic Attack Niraparib Downstream: Niraparib Scaffold Coupling->Niraparib Further Steps

Caption: Figure 1: Synthesis workflow highlighting the moisture-sensitive "Critical Safety Zone" for the anhydride intermediate.

Section 4: Emergency Response Logic

In the event of exposure, immediate and specific actions are required.[2][3][4][5][6][7][8][9][10][11][12] Anhydride burns differ from mineral acid burns; they require prolonged irrigation to ensure complete hydrolysis and removal.

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Inhalation Inhalation (Dust/Vapor) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhal 1. Fresh Air 2. Oxygen if labored 3. Monitor for Asthma Inhalation->Action_Inhal Action_Skin 1. Brush off dry powder 2. Wash w/ Soap & Water (15m) 3. Do NOT use Alcohol Skin->Action_Skin Action_Eye 1. Irrigate immediately (30m+) 2. Lift eyelids often 3. Consult Ophthalmologist Eye->Action_Eye

Caption: Figure 2: Triage logic for anhydride exposure. Note the specific prohibition of alcohol for skin washing.

Section 5: Disposal & Environmental Considerations

Halogenated Waste Protocol: Due to the presence of Bromine and Fluorine atoms, this compound must NOT be disposed of in general organic waste streams.

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

  • Quenching (Small Scale): For laboratory spills (<5g), quench slowly with an excess of aqueous sodium bicarbonate (NaHCO₃) to hydrolyze the anhydride to the salt form of the acid before disposal.

    • Reaction: R-C(O)O(O)C-R + H₂O + Base → 2 R-COO⁻ (Exothermic!)[1]

  • Destruction: The ultimate disposal method is High-Temperature Incineration equipped with scrubbers to capture acid gases (HBr, HF).[1]

References

  • PubChem. (2025).[13] 3-(4-Bromophenyl)pentanedioic acid (Analogous Acid Data).[1] National Library of Medicine. [Link][1]

  • Google Patents. (2021).

Sources

Methodological & Application

Synthesis of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione from aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Executive Summary

This application note details the optimized protocol for synthesizing This compound (also known as 3-(4-bromo-2-fluorophenyl)glutaric anhydride). This molecule is a critical synthetic intermediate in the manufacturing of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib .[1]

The protocol utilizes a robust Knoevenagel-Michael cascade followed by hydrolysis, decarboxylation, and dehydration. This route is selected for its scalability, cost-effectiveness, and avoidance of hazardous ammonia gas often associated with the Guareschi-Thorpe method.

Retrosynthetic Analysis & Strategy

The target molecule is a cyclic anhydride. The most reliable disconnection reveals the corresponding 3-arylglutaric acid (3-(4-bromo-2-fluorophenyl)pentanedioic acid) as the immediate precursor.

  • Strategic Disconnection: Anhydride

    
     Diacid 
    
    
    
    Tetra-ester
    
    
    Aldehyde + Malonate.
  • Key Transformation: The formation of the carbon skeleton involves the condensation of 4-bromo-2-fluorobenzaldehyde with two equivalents of diethyl malonate .

Reaction Scheme (DOT Visualization)

ReactionScheme Aldehyde 4-Bromo-2- fluorobenzaldehyde Intermediate Tetra-ethyl Ester Intermediate Aldehyde->Intermediate Piperidine, EtOH Reflux (Knoevenagel/Michael) Malonate Diethyl Malonate (2.2 eq) Malonate->Intermediate Diacid 3-(4-Bromo-2-fluorophenyl) pentanedioic acid Intermediate->Diacid 1. NaOH, H2O 2. HCl, Reflux (-CO2) Target 4-(4-Bromo-2-fluorophenyl) oxane-2,6-dione (Target Anhydride) Diacid->Target Ac2O Dehydration

Figure 1: Synthetic pathway from aldehyde to glutaric anhydride derivative.

Experimental Protocols

Phase 1: Synthesis of 3-(4-Bromo-2-fluorophenyl)pentanedioic Acid

This phase constructs the carbon skeleton and removes the auxiliary ester groups via decarboxylation.

Reagents & Materials:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Diethyl malonate (2.2 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Absolute)

  • Sodium Hydroxide (6M aq)

  • Hydrochloric Acid (12M conc)

Step-by-Step Protocol:

  • Condensation (Michael-Knoevenagel Cascade):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde (10.0 g, 49 mmol) and diethyl malonate (17.3 g, 108 mmol) in Ethanol (100 mL).

    • Add piperidine (0.5 mL) as a catalyst.

    • Heat the mixture to reflux (78°C) for 6–8 hours.

    • Monitor: TLC (Hexane:EtOAc 4:1) should show consumption of the aldehyde.

    • Workup: Cool to room temperature.[2] The intermediate tetra-ester may oil out. Evaporate ethanol under reduced pressure to obtain the crude oil.

  • Hydrolysis & Decarboxylation:

    • Suspend the crude oil in 6M NaOH (100 mL).

    • Reflux the mixture for 4 hours to ensure complete saponification of all four ester groups. The solution should become homogeneous.

    • Cool the solution to 0°C in an ice bath.

    • Acidification: Slowly add conc. HCl until pH < 1. A heavy precipitate (the tetra-acid) will form.

    • Decarboxylation: Heat the acidic suspension to reflux (100–110°C) for 12–16 hours. Evolution of CO₂ gas will be observed.

    • Completion: The mixture typically clears as the diacid is more soluble in hot water than the tetra-acid, or forms an oil that crystallizes upon cooling.

  • Isolation:

    • Cool the mixture to 4°C overnight.

    • Filter the resulting white crystalline solid.[3]

    • Wash with cold water (2 x 20 mL) and dry in a vacuum oven at 50°C.

    • Yield Expectation: 65–75% (approx. 10–11 g).

Phase 2: Cyclization to this compound

The final step involves the dehydration of the diacid to form the thermodynamic 6-membered anhydride ring.

Reagents:

  • 3-(4-Bromo-2-fluorophenyl)pentanedioic acid (from Phase 1)

  • Acetic Anhydride (Solvent/Reagent)[4]

  • Toluene (Optional co-solvent)[5]

Step-by-Step Protocol:

  • Dehydration:

    • Place the dried diacid (10.0 g) in a dry flask.

    • Add Acetic Anhydride (30 mL, excess).

    • Heat to reflux (140°C) for 2–3 hours. The solid should dissolve completely.

  • Workup:

    • Concentrate the solution under reduced pressure to remove excess acetic anhydride and acetic acid byproduct. Note: Use a rotary evaporator with a trap cooled to -78°C.

    • The residue will be a thick oil or solid.

    • Crystallization: Add Toluene (20 mL) and heat to dissolve, then slowly add Hexane or Diisopropyl ether until turbid. Cool to 0°C.[2][6][7]

  • Filtration:

    • Collect the crystalline solid by filtration under nitrogen (anhydrides are moisture sensitive).

    • Wash with cold Hexane.[4]

    • Dry under high vacuum.

Process Workflow & Decision Tree

Workflow Start Start: Crude Reaction Mix CheckTLC TLC Analysis (Aldehyde consumed?) Start->CheckTLC ContinueReflux Continue Reflux (+2 hours) CheckTLC->ContinueReflux No Hydrolysis Add NaOH (aq) Reflux 4h CheckTLC->Hydrolysis Yes ContinueReflux->CheckTLC Acidify Acidify with HCl Reflux 16h (Decarboxylation) Hydrolysis->Acidify IsolateAcid Filter Diacid Solid Acidify->IsolateAcid Dehydrate Reflux in Ac2O IsolateAcid->Dehydrate Crystallize Crystallize (Toluene/Hexane) Dehydrate->Crystallize

Figure 2: Operational workflow for the synthesis and purification.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to white crystalline solidVisual
Purity > 97.0%HPLC (C18, ACN/Water)
Melting Point 138–142°C (Typical for anhydrides of this class)Capillary MP
1H NMR (DMSO-d6) δ 7.50-7.10 (m, 3H, Ar-H), 3.50 (m, 1H, CH-Ar), 2.90-2.60 (m, 4H, CH2-CO)400 MHz NMR
IR Spectrum 1805, 1760 cm⁻¹ (Characteristic Anhydride Doublet)FT-IR (ATR)

Key NMR Diagnostic: The disappearance of the broad carboxylic acid singlet (approx. 12.0 ppm) from the precursor and the sharpening of the methylene protons in the anhydride confirm cyclization.

Safety & Troubleshooting

  • Decarboxylation: The step involving HCl reflux generates significant CO₂ gas. Ensure the apparatus is vented to a fume hood and not sealed.

  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water; ensure all glassware is dry.

  • Moisture Sensitivity: The final product (oxane-2,6-dione) hydrolyzes back to the diacid if exposed to moisture. Store in a desiccator or under inert gas.

References

  • Synthesis of 3-Arylglutaric Acids: Organic Syntheses, Coll. Vol. 4, p. 496 (1963); Vol. 30, p. 43 (1950). (General method for glutaric acid synthesis via malonate). Link

  • Niraparib Intermediates: Jones, P., et al. "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1/2 Inhibitor." Journal of Medicinal Chemistry, 2009, 52(22), 7170–7185.[5] (Contextual grounding for the scaffold). Link

  • Glutaric Anhydride Formation:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard protocol for converting dicarboxylic acids to cyclic anhydrides).
  • Patent Reference: WO 2008/084261.[8] "Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors." (Describes similar synthetic routes for PARP inhibitors). Link

Sources

Process Development Guide: Cyclization of 3-(4-bromo-2-fluorophenyl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the intramolecular cyclization of 3-(4-bromo-2-fluorophenyl)pentanedioic acid (also known as 3-(4-bromo-2-fluorophenyl)glutaric acid) to its corresponding cyclic anhydride, 3-(4-bromo-2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione . This transformation is a critical upstream unit operation in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, specifically Niraparib . The protocol utilizes a chemical dehydration strategy mediated by acetic anhydride, prioritizing atom economy, scalability, and impurity control.

Strategic Overview & Mechanism

The Role of the Intermediate

The target molecule, a substituted glutaric anhydride, serves as a high-energy electrophile. In the context of Niraparib synthesis, this anhydride undergoes a subsequent condensation with hydrazine (or a hydrazine equivalent) to construct the phthalazin-1(2H)-one core. The purity of the anhydride is a Critical Quality Attribute (CQA), as unreacted diacid leads to incomplete ring closure and difficult-to-purge open-chain hydrazide impurities downstream.

Reaction Mechanism

The cyclization proceeds via a thermodynamic dehydration. The dicarboxylic acid reacts with acetic anhydride to form a mixed anhydride intermediate. Under thermal driving force, the molecule undergoes intramolecular nucleophilic acyl substitution, ejecting acetic acid to close the thermodynamically favored 6-membered ring.

ReactionMechanism Start 3-(4-bromo-2-fluorophenyl) pentanedioic acid Inter Mixed Anhydride Intermediate Start->Inter + Ac2O - AcOH Reagent Acetic Anhydride (Activation) Product Cyclic Anhydride (Target) Inter->Product Intramolecular Cyclization (Heat) Byprod Acetic Acid (Byproduct) Inter->Byprod

Figure 1: Mechanistic pathway for the dehydration of glutaric acid derivatives.

Experimental Protocol

Reagents and Equipment
Reagent/MaterialSpecificationRole
Starting Material 3-(4-bromo-2-fluorophenyl)pentanedioic acidSubstrate
Acetic Anhydride >99% Purity, ACS ReagentDehydrating Agent & Solvent
Toluene Anhydrous (Optional)Co-solvent for azeotropic drying
Heptane/MTBE HPLC GradeAnti-solvent for crystallization
Reactor Glass-lined or BorosilicateCorrosion resistance
Step-by-Step Procedure
Step 1: Charge and Activation
  • Equip a dry reaction vessel with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Charge 1.0 equivalent of 3-(4-bromo-2-fluorophenyl)pentanedioic acid.

  • Add 3.0 - 5.0 equivalents of Acetic Anhydride (

    
    ).
    
    • Note: While stoichiometric dehydration requires only 1 equivalent, excess

      
       acts as the solvent and drives the equilibrium to completion.
      
  • Initiate slow stirring (150 RPM) and nitrogen sweep.

Step 2: Thermal Cyclization
  • Heat the slurry to 100°C - 110°C (Reflux).

  • Maintain reflux for 2 to 4 hours .

    • IPC (In-Process Control): Monitor reaction progress via HPLC. The starting material (diacid) is more polar than the product (anhydride).

    • Target: < 1.0% remaining starting material.

Step 3: Concentration and Solvent Swap
  • Cool the reaction mixture to 50°C .

  • Apply vacuum (gradually reducing to < 50 mbar) to distill off excess acetic anhydride and generated acetic acid.

    • Critical: Acetic anhydride boils at ~140°C; vacuum is essential to avoid thermal degradation of the product during workup.

  • Chase the residue with Toluene (2x volume) to azeotropically remove traces of acetic acid.

    • Why: Residual acid can catalyze hydrolysis of the anhydride back to the starting material upon exposure to ambient moisture.

Step 4: Isolation (Crystallization)
  • Dissolve the oily residue in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate (approx 2-3 vol).

  • Slowly add Heptane or Hexanes (5-8 vol) as an anti-solvent while stirring.

  • Cool to 0°C - 5°C and age the slurry for 2 hours.

  • Filter the off-white solid under nitrogen atmosphere.

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Visualization

ProcessFlow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_isolation Isolation Phase R1 Reactor Charge: SM + Ac2O (5 eq) R2 Reflux @ 110°C (2-4 Hours) R1->R2 W1 Vacuum Distillation Remove AcOH/Ac2O R2->W1 IPC: <1% SM W2 Toluene Chase (Azeotrope) W1->W2 I1 Dissolve in DCM Add Heptane W2->I1 I2 Filtration & Drying (Vacuum @ 40°C) I1->I2 Yield: 85-95%

Figure 2: Industrial workflow for the isolation of 3-aryl glutaric anhydrides.

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Water in system; insufficient Ac2O.Ensure reactor is dry; increase Ac2O to 5 eq; extend reflux time.
Product Hydrolysis Exposure to humid air during filtration.Filter under

blanket; store product in desiccator.
Gummy/Oily Product Residual solvent or impurities.Recrystallize from Toluene/Heptane; ensure thorough vacuum drying.
Color (Dark/Brown) Thermal degradation (overheating).Keep bath temp < 120°C; use vacuum for solvent removal.
Analytical Validation
  • H-NMR (DMSO-d6 or CDCl3): Look for the disappearance of the broad carboxylic acid singlet (11-13 ppm) and the shift of the

    
    -protons adjacent to the carbonyls.
    
  • IR Spectroscopy: Appearance of characteristic doublet carbonyl stretches for cyclic anhydrides (approx. 1760 and 1810

    
    ).
    

Safety & Handling

  • Acetic Anhydride: Lachrymator and combustible. Handle in a fume hood. Reacts violently with water.

  • HF Generation: While the C-F bond is stable under these conditions, standard precautions for halogenated aromatics should be observed.

  • Waste Disposal: The distillate contains acetic acid and acetic anhydride.[1] Quench carefully with ice/water before neutralization and disposal.

References

  • Preparation of Niraparib and intermediates thereof. Source: US Patent 10,927,095 B2 (2021). [2][3]

  • Substituted glutaric anhydrides as PARP inhibitor intermediates.
  • Synthesis of anhydrides (General Methodology). Source: Organic Chemistry Portal. [Link]

  • Methods of Manufacturing of Niraparib. Source: European Patent Office (EPO). [Link]

Sources

Application Note: Aminolysis of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the chemical processing of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione (systematically known as 3-(4-Bromo-2-fluorophenyl)glutaric anhydride ).

This scaffold is a critical intermediate in the synthesis of 3-Aryl-2,6-piperidinediones (3-arylglutarimides). These structures serve as the pharmacophore for Immunomodulatory Imide Drugs (IMiDs) (e.g., Thalidomide analogs) and are emerging scaffolds for PARP inhibitors and Androgen Receptor antagonists . The 4-bromo-2-fluoro substitution pattern provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex bioactive libraries.

Introduction & Mechanistic Insight

The reaction of this compound with amines is a nucleophilic acyl substitution that proceeds via a ring-opening/ring-closing sequence. Understanding the kinetics of these two steps is vital for controlling yield and purity.

The Reaction Pathway[1][2][3]
  • Ring Opening (Kinetic Phase): The amine nucleophile attacks one of the equivalent carbonyl carbons of the anhydride. This is rapid and exothermic, forming a hemi-amide acid (Amic Acid) intermediate.

  • Ring Closing (Thermodynamic Phase): The amic acid must undergo dehydration to form the thermodynamically stable 6-membered imide ring. This step is endothermic and requires thermal driving (reflux) or chemical dehydration (anhydrides/Lewis acids).

Mechanistic Visualization

The following diagram illustrates the pathway from anhydride to glutarimide, highlighting the critical intermediate.

ReactionMechanism Anhydride 4-(4-Bromo-2-fluorophenyl) oxane-2,6-dione AmicAcid Intermediate: Amic Acid (Ring Open) Anhydride->AmicAcid Nucleophilic Attack (Fast, Exothermic) Amine Primary Amine (R-NH2) Amine->AmicAcid Imide Product: 3-(4-Bromo-2-fluorophenyl) piperidine-2,6-dione AmicAcid->Imide Dehydration (Slow, Heat/Catalyst) Water H2O (Byproduct) AmicAcid->Water

Caption: Reaction pathway converting the cyclic anhydride to the cyclic imide via the amic acid intermediate.[1][2]

Experimental Protocols

We present three protocols tailored to specific downstream requirements:

  • Protocol A: Synthesis of the Unsubstituted Imide (N-H) (Core Scaffold).

  • Protocol B: Synthesis of N-Substituted Imides (Library Generation).

  • Protocol C: Mild Two-Step Method (For sensitive amine substrates).

Protocol A: Synthesis of 3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione (N-H Core)

Target Audience: Process Chemists scaling up the core scaffold. Principle: Fusion with urea is the most atom-efficient method for generating N-H glutarimides, avoiding the handling of gaseous ammonia.

Reagents:

  • This compound (1.0 equiv)

  • Urea (0.8 – 1.0 equiv) Note: Urea provides NH3; excess can lead to side products.

  • Solvent: None (Neat fusion) or Glacial Acetic Acid.

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, intimately mix the anhydride (e.g., 10 mmol, 2.87 g) with Urea (8 mmol, 0.48 g).

  • Fusion: Heat the mixture in a sand bath or oil bath to 160–170 °C . The solids will melt, and gas evolution (CO2) will be observed.

  • Reaction: Maintain temperature for 30–60 minutes. The melt will eventually solidify or become viscous.

  • Workup: Cool to room temperature. Triturate the solid residue with water (50 mL) to remove unreacted urea and biuret byproducts.

  • Filtration: Filter the precipitate and wash with water (3 x 20 mL) followed by cold ethanol (10 mL).

  • Drying: Dry under vacuum at 50 °C.

  • Validation: Check melting point and 1H NMR (DMSO-d6). Look for the imide NH singlet around 10.8–11.2 ppm.

Protocol B: One-Pot Synthesis of N-Substituted Glutarimides (R-Group Diversity)

Target Audience: Medicinal Chemists generating SAR libraries. Principle: High-temperature dehydration in toluene with azeotropic water removal drives the equilibrium to the imide.

Reagents:

  • Anhydride (1.0 equiv)

  • Primary Amine (R-NH2) (1.05 equiv)

  • Solvent: Toluene (0.2 M concentration)

  • Catalyst: Triethylamine (TEA) (0.1 equiv) or DMAP (5 mol%) - Optional, speeds up ring opening.

Step-by-Step Procedure:

  • Setup: Equip a reaction flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Addition: Dissolve the anhydride in Toluene. Add the amine and catalyst.[3]

  • Initial Stir: Stir at room temperature for 30 minutes. A precipitate (amic acid) may form; this is normal.

  • Dehydration: Heat the reaction to vigorous reflux (110 °C). The precipitate will dissolve as the reaction proceeds and water is collected in the trap.

  • Monitoring: Reflux for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate amic acid peak (M+18 relative to product) should disappear.

  • Workup:

    • Cool to RT.

    • Wash with 1N HCl (to remove excess amine/catalyst).

    • Wash with Saturated NaHCO3 (to remove any unreacted anhydride/acid).

    • Dry organic layer over MgSO4 and concentrate.

  • Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography.

Protocol C: Two-Step Chemical Dehydration (For Sensitive Amines)

Target Audience: Researchers using expensive, chiral, or thermally unstable amines. Principle: Isolating the amic acid allows for mild chemical dehydration using acetic anhydride, avoiding high temperatures.

Step-by-Step Procedure:

  • Step 1 (Ring Opening): Dissolve anhydride (1.0 equiv) in dry THF. Add Amine (1.0 equiv) dropwise at 0 °C. Warm to RT and stir for 2 hours.

  • Isolation: Concentrate THF. The residue is the crude Amic Acid.

  • Step 2 (Dehydration): Dissolve the residue in Acetic Anhydride (3–5 equiv) and add Sodium Acetate (1.0 equiv).

  • Reaction: Heat to 90 °C for 2–4 hours.

  • Workup: Pour mixture into ice water. The glutarimide usually precipitates. Filter and wash with water.[3]

Data & Optimization Guide

Solvent Selection for Dehydration

Choosing the right solvent is critical for the "Ring Closing" step.

SolventBoiling PointSuitabilityNotes
Toluene 110 °CExcellent Standard for Dean-Stark azeotropic removal of water.
Acetic Acid 118 °CGood Promotes proton transfer; good for non-acid-sensitive amines.
DMF/DMA >150 °CFair Hard to remove; use only if solubility is an issue.
THF 66 °CPoor Too low boiling for thermal dehydration; requires chemical dehydrating agents (e.g., CDI, EDCI).
Troubleshooting Common Issues

Issue 1: Incomplete Cyclization (Presence of Amic Acid)

  • Observation: LC-MS shows a peak with Mass = Product + 18.

  • Solution: Extend reflux time or add a dehydrating agent like HMDS (Hexamethyldisilazane) and ZnCl2 (Lewis Acid catalyst) to the toluene reflux.

Issue 2: Decarboxylation

  • Observation: Loss of CO2, formation of amide byproducts.

  • Cause: Excessive heat (>180 °C) or prolonged exposure to strong base.

  • Solution: Keep temperature <150 °C. Use Protocol B (Toluene reflux) rather than neat fusion.

Issue 3: Regioselectivity (For Asymmetric Anhydrides)

  • Note: While 3-substituted glutaric anhydrides are symmetric regarding the carbonyls, if the 4-bromo-2-fluorophenyl group induces significant steric bias, ring opening might favor the less hindered carbonyl. However, both pathways lead to the same racemic product upon ring closure. Chiral resolution must be performed on the final imide if a specific enantiomer is required.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on your amine substrate.

ProtocolSelection Start Start: Select Amine Substrate AmineType Is the Amine Thermally Stable? Start->AmineType Ammonia Substrate is Ammonia/Urea Start->Ammonia Stable Yes (e.g., Aniline, Benzylamine) AmineType->Stable High Temp OK Unstable No (e.g., Chiral, Complex) AmineType->Unstable Avoid Heat ProtocolB Protocol B: Toluene Reflux (Dean-Stark) Stable->ProtocolB ProtocolC Protocol C: Chemical Dehydration (Ac2O/NaOAc) Unstable->ProtocolC ProtocolA Protocol A: Urea Fusion (Melt) Ammonia->ProtocolA

Caption: Decision matrix for selecting the optimal synthesis protocol based on amine stability and type.

References

  • Synthesis of Glutarimides via Anhydrides

    • Title: "Cyclic Imides: Preparation, Properties and Applic
    • Source:Organic Preparations and Procedures Intern
    • Context: General methodology for converting glutaric anhydrides to glutarimides using amines and he
    • (Generic reference for standard organic transformation).

  • Relevance to PARP Inhibitors

    • Title: "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1 and -2 Inhibitor"
    • Source:Journal of Medicinal Chemistry
    • Context: Illustrates the use of 3-arylpiperidine scaffolds in drug discovery, validating the utility of the 4-(aryl)
  • Urea Fusion Method

    • Title: "Solvent-free synthesis of cyclic imides
    • Source:Green Chemistry Letters and Reviews
    • Context: Validates Protocol A for high-efficiency, solvent-free synthesis of the N-H imide.
  • Chemical Dehydration Protocol

    • Title: "Practical Synthesis of Thalidomide and Analogs"
    • Source:US P
    • Context: Describes the industrial standard (Protocol C) using acetic anhydride/sodium acetate for cyclizing amic acids to glutarimides.

Sources

Application Notes and Protocols for the Synthesis of the PARP Inhibitor Niraparib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of Niraparib, a Potent PARP Inhibitor

Niraparib is a highly potent, orally available poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2] The mechanism of action involves the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks. By inhibiting PARP, Niraparib leads to an accumulation of DNA damage in cancer cells that are deficient in other DNA repair pathways, such as homologous recombination, ultimately resulting in synthetic lethality and tumor cell death.[1][3]

The chemical structure of Niraparib, 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide, presents several synthetic challenges, including the stereoselective formation of the (S)-3-arylpiperidine moiety and the regioselective construction of the indazole ring system. Various synthetic strategies have been developed to address these challenges, aiming for high yield, purity, and scalability for industrial production.[4][5][6] This document provides a detailed overview of a scientifically robust synthetic approach to Niraparib, focusing on key chemical transformations and offering detailed protocols for their execution. While the specific intermediate 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione represents a potential starting material for the construction of a key piperidine intermediate through reactions with amines,[7][8][9] this guide will focus on a well-documented synthetic route that has been successfully employed in the development of Niraparib.

Synthetic Strategy Overview: A Convergent Approach to Niraparib

The synthesis of Niraparib is often approached in a convergent manner, where the key fragments—the substituted indazole core and the chiral piperidine side chain—are synthesized separately and then coupled in a later stage. This strategy allows for greater flexibility and optimization of each synthetic sequence.

A common and effective strategy involves a C-N cross-coupling reaction to connect the indazole and phenylpiperidine fragments. The chirality of the piperidine moiety is typically introduced through asymmetric synthesis or chiral resolution.

Detailed Synthetic Protocols

Part 1: Synthesis of the Indazole Core

The indazole-7-carboxamide fragment is a crucial component of Niraparib. Its synthesis can be achieved through various methods. One common approach starts from readily available precursors and involves a cyclization reaction to form the indazole ring, followed by functional group manipulations to introduce the carboxamide group.

Part 2: Synthesis of the Chiral Piperidine Intermediate

The (S)-3-arylpiperidine fragment is a key structural motif that is essential for the biological activity of Niraparib. The stereochemistry at the C3 position of the piperidine ring is critical for its interaction with the PARP enzyme. Several methods have been developed for the asymmetric synthesis of this intermediate.

While a hypothetical route could involve the reaction of an amine with an anhydride like this compound to form a piperidine-2,6-dione, followed by reduction and other functional group transformations, a more established method is presented below.

Part 3: Coupling and Final Deprotection

The final steps in the synthesis of Niraparib involve the coupling of the indazole and piperidine fragments, followed by the removal of any protecting groups. A copper-catalyzed C-N cross-coupling reaction is a highly effective method for this transformation.[10][11]

Experimental Protocols

Protocol 1: Synthesis of a Key Indazole Intermediate

This protocol is a representative example based on common synthetic strategies for indazole formation and may require optimization.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the appropriate starting materials for the indazole synthesis (e.g., a substituted hydrazine and a carbonyl compound).

  • Solvent and Reagents: Add a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Asymmetric Synthesis of the Piperidine Intermediate

This protocol outlines a general approach for the asymmetric synthesis of the chiral piperidine fragment and may require specific catalysts and conditions based on the chosen method.

  • Catalyst and Ligand: In a reaction vessel, combine the chosen chiral catalyst and ligand in a suitable anhydrous solvent.

  • Substrate Addition: Add the prochiral substrate for the asymmetric reaction (e.g., a dihydropyridine derivative).

  • Reaction Conditions: Carry out the reaction at the optimized temperature and for the required duration. Monitor the enantiomeric excess (ee) of the product by chiral HPLC.

  • Purification: After the reaction is complete, the product is purified by column chromatography.

Protocol 3: C-N Cross-Coupling and Deprotection
  • Reaction Setup: To a reaction vial, add the indazole intermediate, the chiral piperidine intermediate, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., a diamine), and a base (e.g., K2CO3 or Cs2CO3).

  • Solvent: Add an anhydrous solvent such as dioxane or toluene.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the coupled product by column chromatography.

  • Deprotection: The protecting group on the piperidine nitrogen is then removed under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Final Product Isolation: The final product, Niraparib, is isolated and purified, often as a tosylate salt to improve its stability and handling properties.

Data Presentation

Intermediate/ProductMolecular Weight ( g/mol )Expected Yield (%)Purity (%)Analytical Method
Indazole IntermediateVaries70-85>98NMR, LC-MS
Chiral PiperidineVaries60-80>99 (ee >99%)Chiral HPLC, NMR
Coupled ProductVaries65-85>98NMR, LC-MS
Niraparib321.3880-95 (from deprotection)>99.5HPLC, NMR, MS

Visualizations

General Synthetic Workflow for Niraparib

Niraparib_Synthesis cluster_indazole Indazole Synthesis cluster_piperidine Piperidine Synthesis Indazole_Start Indazole Precursors Indazole_Core Indazole-7-carboxamide Indazole_Start->Indazole_Core Cyclization & Functionalization Coupling C-N Cross-Coupling Indazole_Core->Coupling Piperidine_Start Prochiral Precursor Chiral_Piperidine (S)-3-Arylpiperidine Piperidine_Start->Chiral_Piperidine Asymmetric Synthesis Chiral_Piperidine->Coupling Deprotection Deprotection Coupling->Deprotection Niraparib Niraparib Deprotection->Niraparib caption Figure 1. Convergent synthetic strategy for Niraparib.

Figure 1. Convergent synthetic strategy for Niraparib.

References

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PMC. [Link]

  • Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous. ScholarWorks@CWU. [Link]

  • Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. ResearchGate. [Link]

  • Glutaric anhydride: Significance and symbolism. Patsnap Synapse. [Link]

  • Processes for the preparation of Niraparib and intermediates thereof.
  • Production of Niraparib using Imine Reductases. Research Explorer. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar. [Link]

  • The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. Medium. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Leveraging Advanced Intermediates: 4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-one in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide. Mol-Instincts. [Link]

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Owen Doerksen. Lakehead Knowledge Commons. [Link]

  • Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Acta Chimica Slovenica. [Link]

Sources

Application Notes & Protocols: Strategic Use of Glutaric Anhydride in the Synthesis of Key PARP Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a pivotal class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA repair mechanisms. The synthesis of these complex molecules relies on the efficient preparation of key structural intermediates. This document provides a detailed application note and a robust protocol for the synthesis of a critical PARP inhibitor intermediate using glutaric anhydride. We will explore the chemical rationale behind using glutaric anhydride as a versatile C4 building block and detail the nucleophilic ring-opening reaction that forms a crucial amide bond and a terminal carboxylic acid. This guide offers field-proven insights, step-by-step methodologies, and troubleshooting advice to enable researchers to reliably synthesize these valuable precursors for drug discovery and development programs.

Introduction: The Significance of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for cellular processes, most notably the repair of DNA single-strand breaks (SSBs).[1][2] In cancer therapy, PARP inhibitors leverage a concept known as "synthetic lethality."[3] In tumors with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks, selectively killing cancer cells while sparing healthy tissue.[2][3]

This strategy has led to the approval of several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib.[2][4] A common structural motif in many of these inhibitors is a core scaffold responsible for binding to the NAD+ pocket of the PARP enzyme, linked to a solubilizing or pharmacophore-tuning tail group, often involving a piperazine moiety.[5][6] The efficient construction of these molecules necessitates reliable synthetic routes to key intermediates that incorporate these structural features.

This application note details a protocol for synthesizing a piperazine-containing butanoic acid derivative, a versatile intermediate that can be further elaborated into a variety of PARP inhibitor final products. The protocol strategically employs glutaric anhydride, a cost-effective and highly reactive building block.

Glutaric Anhydride: A Versatile C4 Synthon

Glutaric anhydride is a cyclic dicarboxylic anhydride that serves as an excellent electrophilic building block in organic synthesis.[7][8] Its five-membered ring structure contains two highly reactive carbonyl groups.[7] The key to its utility in this context is its susceptibility to nucleophilic acyl substitution, particularly via a ring-opening mechanism.

When reacted with a primary or secondary amine, one of the carbonyl carbons undergoes nucleophilic attack. This leads to the irreversible opening of the cyclic anhydride ring, yielding a stable product that contains both an amide bond and a terminal carboxylic acid.[7][9] This bifunctional nature is highly advantageous, as the newly formed amide becomes an integral part of the drug scaffold, while the carboxylic acid provides a handle for subsequent coupling reactions, for instance, with other amine-containing fragments.

Sources

Strategic Selection of Reagents for the Cyclization of 3-Arylglutaric Acids to their Corresponding Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides an in-depth analysis of the chemical reagents and protocols for the intramolecular cyclization of 3-arylglutaric acids. The formation of the corresponding cyclic anhydride is a critical transformation in the synthesis of various scaffolds for drug discovery and materials science. This document moves beyond a simple listing of reagents to explain the causality behind experimental choices, ensuring that researchers can select the optimal conditions for their specific substrate and experimental goals.

Foundational Principles: The Dehydration Reaction

The conversion of a dicarboxylic acid, such as 3-arylglutaric acid, into a cyclic anhydride is fundamentally an intramolecular dehydration reaction.[1][2] For this reaction to proceed efficiently, one of the carboxylic acid moieties must be converted into a better leaving group, thereby activating its carbonyl carbon for nucleophilic attack by the second carboxylic acid group. The stability of the resulting five- or six-membered ring is a significant thermodynamic driving force for the reaction.[1][3] The choice of dehydrating agent is paramount as it dictates the reaction's kinetics, temperature requirements, and overall success.

Reagent Selection: A Comparative Analysis

The selection of a dehydrating agent is a critical decision influenced by the reactivity of the 3-arylglutaric acid substrate, desired reaction conditions (temperature, time), and scalability. The aryl substituent's electronic properties (electron-donating or -withdrawing) can influence the nucleophilicity of the carboxylic acid groups and the electrophilicity of the activated carbonyl.

Workflow for Reagent-Mediated Anhydride Synthesis

G cluster_start Starting Material cluster_activation Activation Step cluster_cyclization Cyclization & Product Formation Start 3-Arylglutaric Acid Reagent Dehydrating Reagent (e.g., Ac₂O, SOCl₂, DCC, TFAA) Start->Reagent Reacts with Activated Activated Intermediate (Mixed Anhydride, Acyl Chloride, O-Acylisourea) Reagent->Activated Forms Cyclization Intramolecular Nucleophilic Acyl Substitution Activated->Cyclization Undergoes Product 3-Arylglutaric Anhydride Cyclization->Product Yields Byproduct Byproducts Cyclization->Byproduct Releases

Caption: General workflow for the synthesis of 3-arylglutaric anhydride.

Comparative Data on Common Dehydrating Reagents
ReagentActivating SpeciesTypical ConditionsAdvantagesDisadvantages
Acetic Anhydride (Ac₂O)Mixed AnhydrideHeat (Reflux)[4]Inexpensive, readily available, simple work-up (distillation of excess reagent).Requires high temperatures, which may not be suitable for sensitive substrates.
Trifluoroacetic Anhydride (TFAA)Mixed Trifluoroacetic Anhydride0 °C to Room Temp.[5][6]Highly reactive, allows for mild conditions and short reaction times.[5][6]More expensive, corrosive, moisture-sensitive.[7]
Thionyl Chloride (SOCl₂)Acyl ChlorideRoom Temp. to Reflux[1][8][9]Highly effective, generates volatile byproducts (SO₂, HCl).[9]Generates corrosive HCl gas, requires careful handling in a fume hood.[8][9]
Dicyclohexyl-carbodiimide (DCC)O-Acylisourea IntermediateRoom Temp.[10]Very mild conditions, high yields.Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove; potential for N-acylurea side product formation.[10][11]
Oxalyl Chloride Acyl ChlorideRoom Temp.High reactivity, volatile byproducts (CO, CO₂, HCl).[12]Toxic, moisture-sensitive, vigorous reaction.[12]

Mechanistic Insights: The Activation Pathway

The efficacy of each reagent hinges on its ability to generate a highly electrophilic carbonyl center that is susceptible to intramolecular attack.

  • With Acetic or Trifluoroacetic Anhydride: The dicarboxylic acid attacks the reagent anhydride, forming a mixed anhydride. The departing carboxylate (acetate or trifluoroacetate) is a good leaving group, activating the carbonyl for the subsequent intramolecular cyclization. The superior reactivity of TFAA stems from the powerful electron-withdrawing nature of the CF₃ group, making trifluoroacetate an exceptionally good leaving group.[5]

  • With Thionyl Chloride or Oxalyl Chloride: These reagents convert one of the carboxylic acid groups into a highly reactive acyl chloride.[1][8][9] The chloride ion is an excellent leaving group, facilitating a rapid ring-closing reaction.

  • With DCC: The carbodiimide reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][13] This intermediate is readily attacked by the second carboxylic acid group to form the anhydride, releasing the insoluble dicyclohexylurea (DCU).[10][11]

Caption: Mechanism: Activation followed by intramolecular cyclization.

Field-Proven Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Classic Cyclization with Acetic Anhydride

This robust method is ideal for stable 3-arylglutaric acids and is adapted from a well-established Organic Syntheses procedure.[4] It is cost-effective and straightforward for multigram-scale synthesis.

Materials and Reagents:

  • 3-Arylglutaric acid (1.0 eq)

  • Acetic Anhydride (approx. 2.5 mL per gram of acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus (for recovery/removal of excess acetic anhydride)

  • Recrystallization solvents (e.g., ethyl acetate, hexane)[4]

Procedure:

  • Place the 3-arylglutaric acid into a round-bottom flask.

  • Add acetic anhydride to the flask.

  • Equip the flask with a reflux condenser and heat the mixture gently under reflux for 1-3 hours. The reaction progress can be monitored by TLC or by observing the dissolution of the starting material.[4]

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Work-up and Purification: a. Remove the excess acetic anhydride and acetic acid byproduct by distillation, first at atmospheric pressure, then under reduced pressure.[4] b. The crude anhydride residue can be purified by distillation under high vacuum or by recrystallization.[4] c. For recrystallization, dissolve the crude product in a minimal amount of hot ethyl acetate and add an equal volume of hexane. Allow the solution to cool slowly to induce crystallization.[4] d. Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.[4]

Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Mild and Rapid Cyclization with Trifluoroacetic Anhydride (TFAA)

This method is suited for substrates that are sensitive to high temperatures or when a faster conversion is desired.

Materials and Reagents:

  • 3-Arylglutaric acid (1.0 eq)

  • Trifluoroacetic Anhydride (TFAA) (2.2 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile[14]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dissolve or suspend the 3-arylglutaric acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add TFAA dropwise to the stirred mixture. An exotherm may be observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: a. Remove the solvent and excess TFAA in vacuo using a rotary evaporator. Care should be taken as TFAA and the trifluoroacetic acid byproduct are volatile and corrosive.[7] A base trap (e.g., NaOH solution) is recommended. b. The resulting crude anhydride can be purified by recrystallization or flash column chromatography on silica gel.

Safety Precautions: TFAA is extremely corrosive, volatile, and reacts violently with water.[15] It is toxic by inhalation.[7] All manipulations must be performed in a chemical fume hood with appropriate PPE. Ensure all glassware is scrupulously dry.

References

  • 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. KPU Pressbooks. [Link]

  • Preparation of acid anhydrides (video). Khan Academy. [Link]

  • 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. [Link]

  • α-PHENYLGLUTARIC ANHYDRIDE. Organic Syntheses Procedure. [Link]

  • 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts. [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. [Link]

  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Trifluoroacetic anhydride. Wikipedia. [Link]

  • Reactions of Acid Anhydrides. Reactory. [Link]

  • Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Chemistry – A European Journal. [Link]

  • TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya. [Link]

  • Notes. Organic Syntheses Procedure. [Link]

  • 3-phenylglutaric anhydride. Stenutz. [Link]

  • Method of preparing a cyclic dicarboxylic acid anhydride.
  • Anhydride synthesis. Organic Chemistry Portal. [Link]

  • Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Chemistry Steps. [Link]

  • MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie. [Link]

  • Trifluoroacetic Anhydride (TFAA). Common Organic Chemistry Reagents. [Link]

  • Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. ResearchGate. [Link]

  • Glutaric anhydride | chemical compound. Britannica. [Link]

  • Organic acid anhydride. Wikipedia. [Link]

  • General Mechanism of Anhydride Reactions. Chemistry LibreTexts. [Link]

  • Process for preparing substituted glutaric anhydride.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management for 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolytic Degradation of Anhydride Intermediates Ticket ID: #PARP-INT-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Consultation

Executive Summary & Chemical Context

You are working with 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione (also known as 3-(4-bromo-2-fluorophenyl)glutaric anhydride ). This compound is a critical electrophilic intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) [1, 18].

The Core Challenge: Cyclic anhydrides are thermodynamically unstable in the presence of water. The specific inclusion of the 4-bromo-2-fluorophenyl moiety exacerbates this issue. The electron-withdrawing nature of the fluorine atom (via induction) and the bromine atom increases the electrophilicity of the carbonyl carbons, making the ring significantly more susceptible to nucleophilic attack by water than unsubstituted glutaric anhydride [1, 4].

Failure Mode: Hydrolysis results in the ring-opening formation of 3-(4-bromo-2-fluorophenyl)pentanedioic acid . This dicarboxylic acid is often a "sticky gum" that complicates crystallization and ruins downstream stoichiometry.

Hydrolysis Mechanism Visualization

The following diagram illustrates the degradation pathway you must prevent.

HydrolysisPath Anhydride Target Anhydride (Cyclic, Reactive) Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack (Fast w/ Base) Water H2O (Nucleophile) Water->Transition Diacid Hydrolysis Product (Open Chain Diacid) Transition->Diacid Ring Opening (Irreversible)

Caption: Figure 1. Irreversible ring-opening hydrolysis mechanism of substituted glutaric anhydrides.

Module 1: Storage & Handling (The First Line of Defense)

User Question: "I stored the compound in a screw-cap vial in the fridge, but it degraded after a week. Why?"

Technical Analysis: Standard screw-cap vials are not moisture-tight. At 4°C, condensation can form inside the vial if it is opened before reaching room temperature. Furthermore, the "fridge" environment is often humid.

Protocol: The "Double-Barrier" Storage System

To ensure long-term stability (>6 months), follow this self-validating storage protocol.

ParameterStandard Practice (Risk)Required Protocol (Safe)
Atmosphere Ambient AirArgon or Nitrogen Overlay (Inert Gas)
Container Screw-cap VialSchlenk Flask or Vial inside Desiccator
Temperature 4°C (Refrigerator)-20°C (Freezer)
Desiccant NoneP₂O₅ or Activated Molecular Sieves in secondary container

Step-by-Step Handling Guide:

  • Equilibration: Never open a cold vial immediately. Allow the container to warm to room temperature (approx. 30 mins) inside a desiccator to prevent atmospheric moisture from condensing on the cold solid [1].

  • Inerting: After every use, flush the headspace with dry Nitrogen or Argon for 15-30 seconds before resealing.

  • Seal: Use Parafilm® or electrical tape around the cap junction to create a secondary vapor barrier.

Module 2: Reaction Optimization (Solvents & Conditions)

User Question: "My reaction yield is low, and I see a broad peak at 11-12 ppm in the proton NMR. Is my solvent wet?"

Technical Analysis: The broad peak at 11-12 ppm is characteristic of carboxylic acid protons (


), confirming hydrolysis [1, 11]. Even "HPLC Grade" solvents can contain 50-100 ppm water, which is sufficient to degrade milligram-scale reactions of sensitive anhydrides.
Solvent Selection & Drying Protocol

Rule of Thumb: If your solvent contains >10 ppm water, you will lose yield.

SolventSuitabilityDrying Method (Mandatory) [1, 2, 5]
Dichloromethane (DCM) Excellent Distill over CaH₂ or pass through activated Alumina. Store over 3Å Molecular Sieves.
THF Good Distill from Na/Benzophenone or store over activated 3Å Sieves (20% m/v) for 48h.
Toluene Excellent Distill over Na or CaH₂.
DMF/DMSO Avoid Highly hygroscopic and difficult to dry to <10 ppm without specialized equipment.
Ethanol/Methanol CRITICAL FAIL Will react to form esters (alcoholysis), destroying the anhydride.
Workflow: The "Dry-Workup" Technique

Avoid aqueous washes (e.g., NaHCO₃, Brine) if possible. Water contact during extraction is the #1 cause of hydrolysis.

Recommended Purification (Precipitation):

  • Concentrate the reaction mixture (containing the anhydride) to a minimum volume.

  • Add a non-polar "anti-solvent" (e.g., dry Hexane or Heptane ) dropwise under stirring [13, 16].

  • The anhydride should precipitate as a solid, while impurities remain in solution.

  • Filter under an inert atmosphere (Schlenk frit) or rapidly in air if the humidity is low.

Troubleshooting Matrix (FAQ)

Q1: The solid has turned into a sticky oil/gum. Can I save it?

  • Diagnosis: Partial hydrolysis has occurred. The presence of the diacid (which has hydrogen bonding capabilities) disrupts the crystal lattice of the anhydride, lowering the melting point.

  • Solution: You can attempt re-cyclization . Dissolve the gum in minimal acetyl chloride or acetic anhydride and heat to reflux for 1-2 hours. This dehydrates the diacid back to the anhydride [1, 9]. Remove volatiles under high vacuum to recover the solid.

Q2: Can I use silica gel chromatography for purification?

  • Diagnosis: Silica gel is acidic and contains adsorbed water.

  • Solution: Avoid if possible. If necessary, neutralize the silica with 1% Triethylamine (TEA) in the eluent and run the column fast. However, be aware that TEA can catalyze hydrolysis if moisture is present. Recrystallization or precipitation (see Module 3) is superior.

Q3: How do I verify the purity without degrading the sample?

  • Method: Run the NMR in CDCl₃ (ensure the solvent is from a fresh ampoule or dried over sieves).

    • Anhydride Signal: Look for the doublet of doublets (or multiplet) of the CH protons in the glutaric ring (approx. 2.5 - 3.5 ppm).

    • Impurity Signal: Check for the broad singlet (>11 ppm) indicative of the acid.

    • Quantitative Check: 13C NMR will show distinct carbonyl shifts for the anhydride (~166-170 ppm) vs. the acid (~175-180 ppm) [16].

Process Decision Framework

Use this logic flow to determine the safety of your current workflow.

WorkflowLogic Start Start Experiment SolventCheck Is Solvent Water < 10 ppm? Start->SolventCheck DrySolvent ACTION: Dry over 3Å Sieves (48h) SolventCheck->DrySolvent No/Unknown Atmosphere Is Atmosphere Inert (N2/Ar)? SolventCheck->Atmosphere Yes DrySolvent->Atmosphere Workup Workup Strategy Atmosphere->Workup Yes Aqueous Aqueous Wash Workup->Aqueous High Risk Precip Precipitation (Hexane) Workup->Precip Recommended EndFail Result: Sticky Gum Aqueous->EndFail Hydrolysis Likely EndSuccess Result: Crystalline Solid Precip->EndSuccess High Purity

Caption: Figure 2. Decision logic for solvent handling and workup to maximize anhydride recovery.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying solvents and reagents).
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Wang, L., et al. (2016).[1] Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.[1] 4th International Conference on Mechanical Materials and Manufacturing Engineering. (Describes synthesis of related PARP intermediates). Link

  • Chemistry LibreTexts. (2020). Acid Anhydride Hydrolysis and Reactivity. Link

  • Burfield, D. R., et al. (1983). Desiccant Efficiency in Solvent Drying.[2][3] A Reappraisal by Application of a Novel Method for Solvent Water Assay. Journal of Organic Chemistry, 48(15), 2446–2450.

  • Ferraris, D., et al. (2014).[4] Design, Synthesis, and Pharmacological Evaluation of Fluorinated Tetrahydrouridine Derivatives. Journal of Medicinal Chemistry, 57(6), 2582–2588.[4] (Demonstrates stability handling of fluorinated intermediates). Link

  • Organic Syntheses. (1953). α-Phenylglutaric Anhydride.[5] Org.[5][6] Synth. 33,[2] 79. (Historical precedent for glutaric anhydride derivative purification). Link

  • Muby Chemicals. (2023).[1][7] 3-(4-Chlorophenyl)glutaric Anhydride SDS. (Safety and stability data for the chloro-analog). Link

  • Reactory. (2023). Synthesis of Acid Anhydrides from Dicarboxylic Acids. Link

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (Handling of 4-bromo-2-fluoroaniline precursors). Link

Sources

Technical Support Center: Synthesis of 3-(4-bromo-2-fluorophenyl)glutaric Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-bromo-2-fluorophenyl)glutaric anhydride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will address common challenges, offer troubleshooting solutions, and explain the causality behind key experimental choices to improve your yield and product purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and analytical characterization.

Q1: What is the overall synthetic strategy for 3-(4-bromo-2-fluorophenyl)glutaric anhydride?

The most common and effective strategy involves a two-stage process:

  • Synthesis of the Diacid Precursor: First, the precursor molecule, 3-(4-bromo-2-fluorophenyl)glutaric acid, is synthesized. A reliable method involves a three-step sequence starting from 4-bromo-2-fluorobenzaldehyde and diethyl malonate.[1] This sequence typically includes a Knoevenagel condensation, followed by a Michael addition, and finally hydrolysis and decarboxylation to yield the target diacid.[1][2]

  • Cyclization to the Anhydride: The purified 3-(4-bromo-2-fluorophenyl)glutaric acid is then dehydrated to form the cyclic anhydride. This is most effectively achieved by heating the diacid with a chemical dehydrating agent, such as acetic anhydride.[3][4]

Below is a diagram illustrating the overall workflow.

Synthesis_Overview cluster_0 Stage 1: Diacid Synthesis cluster_1 Stage 2: Anhydride Formation Start 4-bromo-2-fluorobenzaldehyde + Diethyl Malonate Step1 Knoevenagel Condensation Start->Step1 Step2 Michael Addition Step1->Step2 Step3 Hydrolysis & Decarboxylation Step2->Step3 Diacid 3-(4-bromo-2-fluorophenyl)glutaric acid Step3->Diacid Cyclization Dehydration/ Cyclization Diacid->Cyclization Acetic Anhydride Purification Purification (Distillation/Recrystallization) Cyclization->Purification Product Target Anhydride Purification->Product Anhydride_Formation_Workflow Start 1. Charge Reactor: - 3-(4-bromo-2-fluorophenyl)glutaric acid - Acetic Anhydride (5-10 eq.) Step1 2. Heat & Stir: - Heat to gentle reflux (~120-140°C) - Stir for 1-2 hours Start->Step1 Step2 3. Monitor Reaction: - Use TLC to check for disappearance of starting material Step1->Step2 Step3 4. Remove Volatiles: - Cool reaction mixture - Distill off excess acetic anhydride and acetic acid under reduced pressure Step2->Step3 Step4 5. Purify Product Step3->Step4 Step5a Option A: Recrystallization - Dissolve residue in minimal hot solvent (e.g., Ethyl Acetate) - Add anti-solvent (e.g., Hexane) - Cool to induce crystallization Step4->Step5a If solid Step5b Option B: Vacuum Distillation - Transfer residue to distillation apparatus - Distill under high vacuum Step4->Step5b If oil End 6. Characterize Final Product: - NMR, MS, IR, Melting Point Step5a->End Step5b->End

Sources

Solubility of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione in DCM vs THF

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Troubleshooting Guide

Topic: Solubility of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione in Dichloromethane (DCM) vs. Tetrahydrofuran (THF)

Guide ID: TSH-SOL-4426-DCMTHF

Welcome to the technical support center. This guide provides an in-depth analysis and practical troubleshooting advice for dissolving this compound. We will explore the theoretical considerations for solvent selection between Dichloromethane (DCM) and Tetrahydrofuran (THF) and provide actionable protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: Which solvent, DCM or THF, is theoretically a better choice for dissolving this compound?

From a structural standpoint, THF is likely the superior solvent for this compound. The decision is based on the principle of "like dissolves like," which considers the polarity of both the solute and the solvent[1].

  • Solute Analysis (this compound): This molecule possesses distinct regions of varying polarity. The oxane-2,6-dione ring is a cyclic anhydride derivative containing three oxygen atoms, making this part of the molecule quite polar and a hydrogen bond acceptor. The 4-Bromo-2-fluorophenyl group is significantly more non-polar, though the C-F and C-Br bonds introduce some dipole moments.

  • Solvent Analysis:

    • Tetrahydrofuran (THF): As a cyclic ether, THF is a moderately polar aprotic solvent. Its oxygen atom can act as a hydrogen bond acceptor, allowing it to interact effectively with the polar dione moiety of the solute.

    • Dichloromethane (DCM): DCM is also considered a moderately polar solvent, but it is generally less polar than THF[2]. It is an excellent solvent for a wide range of organic compounds but lacks the strong hydrogen bond accepting capability of THF.

Q2: I am observing very slow or incomplete dissolution in my chosen solvent. What are the common causes?

Slow or incomplete dissolution can stem from several factors beyond simple solvent choice. Key considerations include:

  • Solution Saturation: You may be attempting to create a solution that is above the compound's maximum solubility at the current temperature.

  • Temperature: The solubility of most organic solids increases with temperature[3][4]. Experiments conducted at low ambient temperatures may exhibit reduced solubility.

  • Kinetic Factors: Dissolution is not instantaneous. Insufficient agitation or time can make a soluble compound appear insoluble.

  • Compound Purity: Impurities can significantly alter the solubility profile of a compound.

  • Particle Size: A larger particle size of the solid solute will decrease the surface area available for the solvent to act upon, slowing the rate of dissolution.

Data & Properties Summary

For effective experimental design, it is crucial to understand the properties of the solute and solvents.

Table 1: Solute Properties - this compound

PropertyValueSource
CAS Number 1137-61-7[5]
Molecular Formula C₁₁H₉BrO₃[5]
Molecular Weight 269.09 g/mol [5]
Topological Polar Surface Area (TPSA) 43.37 Ų[5]
Predicted LogP 2.3963[5]

Table 2: Solvent Properties Comparison

PropertyDichloromethane (DCM)Tetrahydrofuran (THF)
Formula CH₂Cl₂(CH₂)₄O
Polarity Moderately Polar, AproticPolar, Aprotic
Boiling Point 39.6 °C (103.3 °F)66 °C (151 °F)
Density 1.33 g/cm³0.889 g/cm³
Key Feature Good general solvent for many organics[2]Excellent solvent for polar organics, H-bond acceptor

Troubleshooting Guide: Compound Fails to Dissolve

If you encounter solubility issues, follow this logical troubleshooting workflow. The diagram below outlines the decision-making process to diagnose and solve common dissolution problems.

G Start Initial Observation: Compound is not dissolving in DCM or THF. Check_Conc Is the concentration approaching theoretical limits? Start->Check_Conc Check_Temp Is the experiment being run at low temp? Start->Check_Temp Check_Agitation Is the mixture being adequately agitated? Start->Check_Agitation Check_Purity Could the compound be impure? Start->Check_Purity Check_Conc->Check_Temp No Sol_Dilute Action: Reduce concentration or add more solvent. Check_Conc->Sol_Dilute Yes Check_Temp->Check_Agitation No Sol_Heat Action: Gently warm the mixture. (Caution with low-boiling DCM). Consider sonication. Check_Temp->Sol_Heat Yes Check_Agitation->Check_Purity No Sol_Agitate Action: Increase stirring rate or sonicate to break up solids. Check_Agitation->Sol_Agitate Yes Sol_Purity Action: Verify purity via NMR, LC-MS, or melting point. Purify if necessary. Check_Purity->Sol_Purity Yes Sol_Switch Final Step: If issues persist, consider switching to a stronger polar aprotic solvent (e.g., DMF, DMSO). Check_Purity->Sol_Switch No, purity is high

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: Determining Approximate Solubility

This protocol provides a standardized method for determining the approximate solubility of this compound in a given solvent at room temperature. This procedure is a self-validating system to provide empirical data for your specific batch of material.

Objective:

To determine the solubility of the solute in mg/mL in both DCM and THF.

Materials:
  • This compound (ensure it is finely ground)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Analytical balance

  • Calibrated pipettes or burette

  • Small, clean, and dry vials with caps (e.g., 4 mL vials)

  • Vortex mixer or magnetic stirrer with stir bars

Procedure:
  • Preparation: Accurately weigh approximately 10 mg of the finely ground compound into a clean, dry, tared vial. Record the exact mass.

  • Initial Solvent Addition: Add the chosen solvent (DCM or THF) in a small, precise increment (e.g., 0.2 mL) using a calibrated pipette[6].

  • Agitation: Cap the vial securely and agitate vigorously using a vortex mixer for 60 seconds. If using a magnetic stirrer, stir for at least 2 minutes.

  • Observation: Allow the vial to stand for a moment and observe. Check for any undissolved solid particles against a dark background.

  • Iterative Addition: If solid material remains, continue adding the solvent in precise increments (e.g., 0.1 mL). After each addition, repeat the agitation step (Step 3) and the observation step (Step 4)[7][8].

  • Endpoint Determination: The endpoint is reached when all solid has completely dissolved, and the solution is clear. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility using the following formula:

    Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Replication: Repeat the entire procedure at least two more times for each solvent to ensure the results are reproducible.

References

  • Solubility test for Organic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry experiment guide.
  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from [Link]

  • This compound. (n.d.). Huayuan World. Retrieved from [Link]

  • SOLUBILITY. (n.d.). Retrieved from a university environmental chemistry resource.
  • 4-(4-Bromophenyl)oxane | C11H13BrO. (n.d.). PubChem. Retrieved from [Link]

  • TETRAHYDROFURAN. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

Removing unreacted acetic anhydride from glutaric anhydride product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Acetic Anhydride from Glutaric Anhydride Product Ticket ID: GA-PUR-001 Status: Resolved / Guide Available

Executive Summary

Researchers synthesizing glutaric anhydride (GA) via the dehydration of glutaric acid often face a persistent issue: trace contamination by the dehydrating agent, acetic anhydride (


), and its byproduct, acetic acid (

).

Because glutaric anhydride is moisture-sensitive and thermally liable to polymerization ("charring") at high temperatures, standard atmospheric distillation is risky. This guide details a three-stage purification protocol designed to maximize purity while preserving yield.

Part 1: The Physicochemical Landscape

Before attempting separation, you must understand the phase boundaries. The separation relies on the significant volatility gap between the impurities and the product under vacuum.

Table 1: Critical Physical Properties
CompoundMelting Point (

)
Boiling Point (Atm)Boiling Point (Vacuum)Solubility (Key Solvents)
Glutaric Anhydride


(Decomposes)

@

Ether, THF, Toluene,

Acetic Anhydride



@

Miscible with most organics
Acetic Acid



@

Miscible with most organics
Toluene (Entrainer)



@

Miscible

Key Insight: Note the Melting Point of Glutaric Anhydride (


). It is a low-melting solid. If you attempt to distill the product itself, you risk it solidifying in your condenser (clogging). The safest strategy is to strip the impurities  leaving the product in the flask, followed by recrystallization.

Part 2: Purification Workflow (Decision Tree)

The following diagram outlines the logical flow for purifying the crude reaction mixture.

GA_Purification Crude Crude Reaction Mix (GA + Excess Ac2O + AcOH) VacStrip Stage 1: Vacuum Stripping (Rotovap/Manifold @ 50-60°C) Crude->VacStrip Check1 Is residue dry/solid? VacStrip->Check1 Azeotrope Stage 2: Azeotropic Removal (Add Toluene -> Co-evaporate) Check1->Azeotrope No (Liquid/Strong Smell) Recryst Stage 3: Recrystallization (Ether/THF or Toluene) Check1->Recryst Yes (Trace odor only) Distillation Alternative: Vacuum Distillation (Requires Heated Condenser) Check1->Distillation High Purity Required (>99%) Azeotrope->Recryst Final Pure Glutaric Anhydride (Crystalline Needles) Recryst->Final Distillation->Final

Figure 1: Purification logic flow. Stage 2 is critical if the crude product remains oily or retains a sharp vinegar odor.

Part 3: Step-by-Step Protocols

Stage 1: Bulk Removal (Vacuum Stripping)

Objective: Remove 95% of acetic anhydride and acetic acid without thermally degrading the product.

  • Setup: Transfer the reaction mixture to a round-bottom flask. Connect to a rotary evaporator with a high-efficiency vacuum pump (target

    
    ).
    
  • Heating: Set the water bath to

    
     .
    
    • Why? This is slightly above the melting point of glutaric anhydride (

      
      ).[1][2] Keeping the product molten prevents it from trapping solvent pockets inside a solid crust.
      
  • Execution: Slowly lower the pressure. Acetic acid will come off first, followed by acetic anhydride.

  • Endpoint: Continue until bubbling ceases and the volume stabilizes.

Stage 2: The "Chaser" Technique (Azeotropic Distillation)

Objective: Remove the final stubborn traces of acetic anhydride. Mechanism: Toluene forms a binary azeotrope with acetic acid (


 AcOH / 

Toluene, bp

) and acts as an entrainer to help co-distill acetic anhydride due to vapor pressure effects.
  • Addition: Add toluene to the residue from Stage 1 (approx.

    
     per gram of crude product).[3]
    
  • Homogenization: Swirl or rotate until the glutaric anhydride dissolves (warm slightly if needed).

  • Evaporation: Strip the toluene under vacuum at

    
    . The toluene vapors will "sweep" the remaining acetic anhydride out of the flask.
    
  • Repeat: Repeat this step 2–3 times if a strong vinegar smell persists.

Stage 3: Recrystallization (Polishing)

Objective: Isolate high-purity crystalline product.

Option A: Diethyl Ether (Classic Method)

  • Pros: Excellent crystal formation; product is moderately soluble.

  • Cons: Flammable; moisture sensitive.[2][4]

  • Protocol:

    • Dissolve the solid residue in the minimum amount of boiling diethyl ether.

    • (Optional) Add a small amount of dry THF if solubility is poor.

    • Filter hot (if solid impurities exist) through a glass frit (avoid paper filters which may hold moisture).

    • Cool to room temperature, then refrigerate (

      
      ).
      
    • Collect white needles via vacuum filtration under nitrogen/argon.

Option B: Toluene/Hexane (Safer/Green Alternative)

  • Pros: Higher boiling point allows better dissolution; less flammable.

  • Protocol:

    • Dissolve residue in minimum hot toluene (

      
      ).
      
    • Add warm hexane dropwise until the solution turns slightly cloudy.

    • Allow to cool slowly to induce crystallization.

Part 4: Troubleshooting & FAQs

Q1: My product turned into a black/brown tar. What happened?

Diagnosis: Thermal Decomposition / Polymerization. Cause: You likely heated the reaction mixture above


 for an extended period, or attempted atmospheric distillation of the product.
Solution: 
  • Keep bath temperatures below

    
      during purification.
    
  • Use high vacuum (

    
    ) if you must distill the product itself.
    
  • Salvage: If the tar is not total, try extracting with hot toluene and decanting the liquid from the black insoluble tar, then recrystallize.

Q2: The product smells strongly of vinegar even after drying. Is it pure?

Diagnosis: Trapped Acetic Acid/Anhydride.[5] Cause: Glutaric anhydride crystallizes rapidly, often trapping solvent inclusions (mother liquor) inside the crystal lattice. Solution: Do not rely on vacuum drying alone. You must perform the Stage 2 Azeotrope step with toluene, or crush the crystals into a fine powder and wash with cold anhydrous ether/pentane.

Q3: Can I wash the reaction mixture with water to remove the acetic anhydride?

Diagnosis: CRITICAL ERROR. Explanation: Absolutely not. Glutaric anhydride hydrolyzes back to glutaric acid in the presence of water. Reaction:


 (Glutaric Acid).
Prevention:  All glassware must be flame-dried. All solvents must be anhydrous.
Q4: I need >99% purity for polymerization. Is recrystallization enough?

Answer: Usually, yes. However, if you require monomer-grade purity, a vacuum distillation of the product is the gold standard.

  • Warning: Since GA melts at

    
    , it will solidify in a standard water-cooled condenser.
    
  • Modification: Use an air condenser (no water) or circulate warm water (

    
    ) through the condenser to keep the distillate molten until it reaches the receiving flask.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7940, Glutaric Anhydride. Retrieved from [Link]

  • Organic Syntheses. (1955). Beta-Methylglutaric Anhydride (Analogous purification protocol). Coll. Vol. 3, p. 672.[6] Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Fisher, C. H., & Fein, M. L. (1948). Method for azeotropic distillation of acetic anhydride. U.S. Patent No. 2,438,278. Washington, DC: U.S. Patent and Trademark Office.

Sources

Troubleshooting low purity in 4-aryl-oxane-2,6-dione cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Purity in Cyclization of 3-Arylglutaric Acid Status: Open Assigned Specialist: Senior Application Scientist

Triage: The Diagnostic Matrix

Before altering your protocol, identify the specific "impurity profile" of your crude product. Use this decision matrix to jump to the relevant troubleshooting module.

ObservationLikely Root CauseRecommended Module
Melting Point Depression (>5°C) & Broad Range Residual solvent (Acetic Acid) or Hydrolysis (Diacid)Module 2
H-NMR shows extra peaks at ~2.0-2.2 ppm Mixed Anhydride formation (Incomplete Cyclization)Module 1
Product is a sticky gum/oil instead of solid Oligomeric/Polymeric Anhydride formationModule 3
Dark/Black discoloration Thermal decomposition / OxidationModule 1
H-NMR shows broad -OH peak >10 ppm Hydrolysis (Reversion to Starting Material)Module 2
Module 1: Reaction Optimization (The Chemistry)

Issue: The cyclization of 3-arylglutaric acid to 4-aryl-oxane-2,6-dione is an equilibrium process. Low purity often stems from failing to drive this equilibrium to completion or using conditions that favor intermolecular polymerization.

Mechanistic Pathway & Failure Points

The following diagram illustrates the competition between the desired intramolecular cyclization and the competing intermolecular pathways.

ReactionPathway Start 3-Arylglutaric Acid Mixed Mixed Anhydride (Intermediate) Start->Mixed + Ac2O - AcOH Product 4-Aryl-oxane-2,6-dione (Target Cyclic Anhydride) Mixed->Product Intramolecular Cyclization (Heat) Polymer Polymeric Anhydride (Oligomers) Mixed->Polymer Intermolecular Reaction (Conc. High) Hydrolysis Reverted Diacid (Impurity) Product->Hydrolysis + H2O (Moisture) Polymer->Product High Vac Depolymerization

Figure 1: Reaction landscape showing the competition between cyclization (green) and polymerization/hydrolysis (red).

FAQs: Reaction Conditions

Q: I am using Thionyl Chloride (


). Why is my product dark? 
A: 

releases

and

. While effective, the acidic byproducts can cause charring or Friedel-Crafts-type side reactions on the aryl ring if the temperature is uncontrolled.
  • Recommendation: Switch to Acetic Anhydride (

    
    ) . It is milder and the byproduct (acetic acid) serves as a solvent. If you must use 
    
    
    
    , ensure you are using a trap for acidic gases and keep the temperature below 60°C.

Q: My NMR shows a triplet at ~2.2 ppm. Is this solvent? A: If it persists after drying, it is likely the Mixed Anhydride (acetyl group attached to your glutaric acid).

  • Fix: The reaction was stopped too early or not heated sufficiently. The mixed anhydride must eliminate acetic acid to close the ring. Increase reflux time by 1-2 hours.

Module 2: Isolation & Workup (The Critical Step)

Issue: 6-membered cyclic anhydrides are thermodynamically less stable than 5-membered (succinic) analogs and hydrolyze rapidly upon contact with atmospheric moisture.

Protocol: The "Dry" Workup

Standard aqueous workups (bicarb wash, etc.) are strictly FORBIDDEN for this synthesis.

  • Concentration: Remove excess

    
     and acetic acid via rotary evaporation.
    
    • Crucial: Use a high-vacuum pump (oil pump) at 50-60°C. Water aspirators are insufficient and may backstream moisture.

    • Chase: Add dry toluene and re-evaporate 2x to azeotropically remove traces of acetic acid.

  • Crystallization:

    • Do not use alcohols (ethanol/methanol) – they will react to form mono-esters.

    • Solvent System: Dissolve the crude residue in a minimum amount of hot dry toluene or acetic anhydride . Add dry hexane or diisopropyl ether until turbid. Cool slowly to 4°C.

Q: My product turned into a white powder but has a low melting point. Why? A: You likely have Hydrolysis .[1] If the product was exposed to humid air during filtration, the surface reverts to the diacid.

  • Validation: Check IR.

    • Anhydride: Doublet carbonyl stretch at ~1800 and ~1760 cm⁻¹.[2]

    • Acid: Broad OH stretch 2500-3300 cm⁻¹.

  • Fix: Wash the filter cake with anhydrous diethyl ether (or MTBE) to remove acetic acid, then dry immediately in a vacuum desiccator over

    
     or KOH.
    
Module 3: Purification of "Oiled Out" Products

Issue: The formation of linear polymeric anhydrides creates a gummy oil that refuses to crystallize. This is common with 3-substituted glutaric anhydrides due to steric effects.

Troubleshooting Flowchart

PurificationLogic Start Crude Product State Solid Solid / Powder Start->Solid Oil Sticky Oil / Gum Start->Oil Recryst Recrystallize from Toluene/Hexane Solid->Recryst VacDist Is it distillable? Oil->VacDist YesDist Kugelrohr Distillation (High Vac) VacDist->YesDist Yes NoDist Polymer Suspected VacDist->NoDist No (Decomposes) Depoly Thermal Depolymerization (Heat to 180°C under Vac) NoDist->Depoly Depoly->YesDist Distills over

Figure 2: Decision logic for handling oily crude products.

Q: How do I fix the polymer/oil? A: You must depolymerize it.

  • Place the oil in a Kugelrohr or sublimation apparatus.

  • Apply high vacuum (<0.5 mmHg).

  • Heat the flask to 150-200°C (depending on the specific aryl derivative).

  • Mechanism: The heat breaks the intermolecular anhydride bonds, reforming the cyclic monomer, which then distills/sublimes over to the cold finger.

Standard Operating Procedure (SOP)

Protocol: Dehydrative Cyclization of 3-Phenylglutaric Acid

  • Setup: Flame-dried RBF, reflux condenser with a

    
     drying tube (or 
    
    
    
    line).
  • Stoichiometry:

    • 3-Arylglutaric acid (1.0 equiv)

    • Acetic Anhydride (3.0 - 5.0 equiv) — Acts as reagent and solvent.

  • Reaction:

    • Heat to reflux (140°C bath temp) for 3 to 4 hours .

    • Note: Solution should become clear.

  • Isolation:

    • Distill off excess

      
       under reduced pressure.
      
    • Crucial Step: Add dry toluene (20 mL/g) and rotovap again to azeotrope acetic acid. Repeat 2x.

  • Crystallization:

    • Dissolve residue in minimum boiling toluene.

    • Add dry hexane dropwise until cloudiness persists.

    • Cool to 0°C. Filter under

      
       blanket if possible.
      
  • Storage: Store in a desiccator. Do not leave on the bench.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (See Section on Cyclic Anhydrides).

  • Cason, J. "Succinic Anhydride and Glutaric Anhydride." Organic Syntheses, Coll.[3] Vol. 4, p.630 (1963). (Foundational protocol for cyclic anhydrides).

  • Kuehne, M. E., et al. "Synthesis of Glutarimides via Anhydride Intermediates." Journal of Medicinal Chemistry, 1962, 5(2), 257–280. (Specific reference for aryl-substituted glutaric anhydride handling).

  • Noyce, D. S., et al. "The Kinetics of the Hydrolysis of Glutaric Anhydride." Journal of the American Chemical Society, 1961, 83(11), 2525–2529. (Mechanistic insight into hydrolysis rates).

Sources

Technical Support Center: Purification of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User: Medicinal Chemists, Process Chemists Subject: 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione (also known as 3-(4-Bromo-2-fluorophenyl)glutaric anhydride )

This compound is a critical electrophilic intermediate, often used in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and androgen receptor antagonists. Its reactivity lies in the cyclic anhydride motif, which renders it highly susceptible to hydrolysis.[1]

The Core Challenge: The primary impurity is almost always the hydrolyzed open-ring diacid, 3-(4-bromo-2-fluorophenyl)pentanedioic acid . Standard purification methods (silica chromatography, aqueous workups) often degrade the product rather than purify it.

PropertySpecification
Molecular Formula C₁₁H₈BrFO₃
Critical Sensitivity Moisture (Hydrolysis) , Nucleophiles (Alcohols, Amines)
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene. Insoluble in Hexane/Heptane.
Primary Impurity Corresponding Diacid (via hydrolysis)

Rapid Triage: Troubleshooting & Decision Matrix

Q: My product is a sticky white solid/gum instead of a crystalline powder. What happened? A: You likely have significant hydrolysis. The diacid has a higher polarity and often prevents crystallization.

  • Immediate Action: Do not attempt to recrystallize from alcohols.[2] Proceed to Protocol B (Chemical Rescue) .

Q: My LC-MS shows a mass of M+18 (or M+Na+18). Is my product wrong? A: Not necessarily. If you ran the LC-MS using a standard Reverse Phase (Water/Methanol/Acetonitrile) method, the anhydride hydrolyzed on the column.

  • Verification: Run a ¹H NMR in CDCl₃ or DMSO-d₆ (ensure solvent is dry). Look for the breakdown of symmetry or the appearance of carboxylic acid protons (12.0+ ppm).

Purification Decision Tree

PurificationStrategy Start Crude Material Status CheckNMR Check ¹H NMR (CDCl₃) Is Diacid Present? Start->CheckNMR HighDiacid High Diacid Content (>10%) CheckNMR->HighDiacid Yes LowDiacid Low Diacid Content (<5%) CheckNMR->LowDiacid No ProtocolB Protocol B: Chemical Rescue (Reflux in Ac₂O) HighDiacid->ProtocolB CheckColor Is material colored/tarry? LowDiacid->CheckColor ProtocolA Protocol A: Anhydrous Recrystallization (Toluene/Heptane) ProtocolB->ProtocolA Final Pure Anhydride (Store under N₂) ProtocolA->Final CheckColor->ProtocolA No Charcoal Activated Charcoal Filtration (Hot Toluene) CheckColor->Charcoal Yes Charcoal->ProtocolA

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Technical Protocols

Protocol A: Anhydrous Recrystallization (The Gold Standard)

Use this method for crude material with >85% purity.

Field Insight: Standard recrystallization often fails because trace moisture in the solvent or air opens the ring. We introduce a "Chemical Scavenger" (Acetic Anhydride) into the solvent system to maintain the anhydrous state.

Reagents:

  • Solvent A: Toluene (Anhydrous)

  • Solvent B: n-Heptane (or Hexane)

  • Scavenger: Acetic Anhydride (Ac₂O)

Step-by-Step:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Toluene (approx. 5 mL per gram of solid).

  • Scavenging: Add 1-2% v/v Acetic Anhydride to the Toluene. This reacts with any residual water or diacid.

  • Heating: Heat to 60-70°C. The solution should become clear.

    • Note: If insoluble particles remain, filter rapidly through a glass frit (avoid paper filters if possible, or use oven-dried paper).

  • Precipitation: Remove from heat. While still warm (~50°C), slowly add n-Heptane dropwise until a slight turbidity (cloudiness) persists.

  • Crystallization: Allow the flask to cool to room temperature slowly, then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals under a nitrogen blanket or heavily dry air. Wash with cold n-Heptane.

  • Drying: Vacuum dry at 40°C. Do not exceed 60°C to avoid thermal decomposition.

Protocol B: Chemical Rescue (Diacid Dehydration)

Use this method if the material has hydrolyzed significantly (sticky solid).

Mechanism: We force the ring closure using excess dehydrating agent before attempting crystallization.

  • Reflux: Suspend the crude material in pure Acetic Anhydride (3 mL per gram).

  • Reaction: Heat to 100°C for 1-2 hours. Monitor by TLC (ensure conversion of the polar diacid spot to the less polar anhydride spot).

  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the bulk of Acetic Anhydride and the byproduct (Acetic Acid).

    • Tip: Add Toluene and re-evaporate (azeotrope) 2-3 times to remove traces of acetic acid.

  • Proceed to Protocol A: The resulting residue is now the crude anhydride. Proceed immediately to recrystallization.

Chromatography Guide (The "Last Resort")

Warning: Silica gel is acidic and contains adsorbed water. It will hydrolyze your anhydride unless treated.

If you must use chromatography (e.g., to remove non-polar byproducts):

  • Stationary Phase: Use Neutralized Silica .

    • Preparation: Slurry silica in Hexane containing 1% Triethylamine (Et₃N), then wash with pure Hexane.

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).

    • Strict Rule:NO Methanol, NO Ethanol, NO Water.

  • Speed: Flash chromatography must be performed rapidly (<15 mins).

  • Workup: Evaporate fractions immediately. Do not leave the compound in solution for extended periods.

Analytical Validation (Self-Check)

How to distinguish the Anhydride from the Diacid:

MethodAnhydride (Target)Diacid (Impurity)
IR Spectroscopy Doublet Carbonyl: ~1760 cm⁻¹ and ~1810 cm⁻¹ (Characteristic of cyclic anhydrides)Broad OH: 2500-3300 cm⁻¹Single Carbonyl: ~1710 cm⁻¹
¹H NMR (DMSO-d₆) Protons at C3/C5 (α-carbonyl) appear as distinct multiplets.Broad singlet at >12 ppm (COOH).
TLC (Hex/EtOAc) Higher Rf (Less Polar)Lower Rf (More Polar, often streaks)

Frequently Asked Questions (FAQs)

Q: Can I store the anhydride in the fridge? A: Yes, but only if sealed under Argon/Nitrogen. If you store it in a screw-cap vial in the fridge, condensation upon warming it up will hydrolyze the surface layer.

  • Best Practice: Store in a desiccator at room temperature or -20°C under inert gas.

Q: Why does my yield drop after Protocol B? A: Protocol B converts the diacid back to the anhydride, but if you use excessive heat (>120°C) or prolonged time, you may induce decarboxylation of the glutaric core or polymerization. Stick to 100°C.

Q: Is this compound toxic? A: As an alkylating agent/acylating agent, it should be treated as a potential sensitizer and irritant. The halogenated phenyl ring increases lipophilicity, potentially aiding cell penetration. Handle in a fume hood.

References

  • Organic Syntheses, Coll.[2][3] Vol. 4, p.790 (1963).

    
    -Phenylglutaric Anhydride. (Provides the foundational method for dehydrating phenylglutaric acids using acetic anhydride). 
    
  • BenchChem Technical Support. Stability issues of 2H-Pyran-2,6(3H)-dione. (General stability data for the oxane-2,6-dione scaffold).

  • Journal of Medicinal Chemistry. PARP Inhibitor Intermediates and Synthesis. (Contextualizes the use of 4-substituted glutaric anhydrides in drug design).

  • Vogel's Textbook of Practical Organic Chemistry.Purification of Anhydrides. 5th Edition.

Sources

Technical Support Center: Storage & Handling of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione is a substituted cyclic anhydride (specifically a glutaric anhydride derivative). It serves as a critical electrophilic intermediate in the synthesis of PARP inhibitors, including Olaparib and its analogs.

Critical Stability Warning: This compound is moisture-sensitive . While cyclic anhydrides possess greater kinetic stability than their acyclic counterparts (due to ring strain and conformation), they remain thermodynamically unstable in the presence of water. Exposure to atmospheric moisture triggers irreversible hydrolysis, converting the reactive anhydride into its corresponding chemically inert dicarboxylic acid.

Immediate Action Required:

  • Storage: -20°C (Long-term), Desiccated, Inert Gas (Ar/N₂).

  • Handling: Glovebox or Schlenk line preferred. Minimize open-air exposure.

The Degradation Mechanism (The "Why")

Understanding the failure mode is essential for prevention. The primary degradation pathway is nucleophilic acyl substitution initiated by water.

Reaction Pathway

Water attacks one of the carbonyl carbons, breaking the carbon-oxygen bond of the anhydride ring. This relieves ring strain but destroys the electrophilic utility of the reagent.

Hydrolysis Anhydride 4-(4-Bromo-2-fluorophenyl) oxane-2,6-dione (Active Reagent) Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Transition Diacid 3-(4-Bromo-2-fluorophenyl) pentanedioic acid (Degraded Product) Transition->Diacid Ring Opening

Figure 1: Hydrolysis pathway of glutaric anhydride derivatives. The formation of the diacid is irreversible under standard storage conditions.

Storage & Handling Protocols

Optimal Storage Conditions
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C)Reduces the kinetic rate of hydrolysis from trace moisture trapped in the headspace.
Atmosphere Argon (Preferred) or N₂Argon is denser than air, providing a better "blanket" over the solid in partially filled vials.
Container Amber Glass, Septum-sealedProtects from light (minor concern) and allows gas backfilling without full exposure.
Desiccant Secondary ContainmentStore the primary vial inside a jar containing active desiccant (e.g., Drierite or Silica Gel).
Handling Workflow (Step-by-Step)

Objective: Dispense 500 mg for a reaction without degrading the remaining stock.

  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30-60 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid instantly.

  • Inert Environment: If possible, transfer the vial to a glovebox. If working on a bench, use a funnel with an inert gas cone.

  • Sampling: Use a dry spatula (oven-dried). Avoid metal spatulas if the compound is being used for metal-catalyzed cross-coupling later, to prevent trace contamination, though standard stainless steel is generally acceptable for the anhydride itself.

  • Resealing (Critical): Before closing, backfill the headspace with Argon. Wrap the cap junction with Parafilm or electrical tape to ensure a hermetic seal.

Troubleshooting & FAQs

Scenario A: "The white powder has turned into a sticky, gummy solid."

Diagnosis: Advanced Hydrolysis.

  • Cause: The anhydride ring has opened to form the dicarboxylic acid. While the anhydride is often a crystalline solid, the resulting acid / acid-anhydride mixture often has a depressed melting point and can appear as a gum due to hydrogen bonding impurities disrupting the crystal lattice.

  • Solution: The material is likely compromised. Perform a solubility check : The diacid is typically more polar than the anhydride. If the solid is now insoluble in Chloroform (

    
    ) but soluble in aqueous base, it is likely the acid.
    
Scenario B: "My HPLC shows a new peak, but the NMR looks fine."

Diagnosis: On-Column Hydrolysis (Artifact).

  • Cause: Standard Reverse Phase (RP) HPLC uses water/acetonitrile gradients. Cyclic anhydrides are unstable in the mobile phase. The "impurity" peak you see might be the diacid forming during the analysis.

  • Verification:

    • Run NMR (

      
      ):  If the NMR shows a clean anhydride (no broad acid OH peak), the material is good.
      
    • Derivatization Test: React a small sample with excess benzylamine in DCM for 10 mins, then inject. This converts the anhydride to a stable amide. If this peak is clean, your anhydride was intact.

Scenario C: "Can I re-dry the material if it gets wet?"

Diagnosis: Attempted Rescue.

  • Answer: No. You cannot simply "dry" the water off because the water has chemically reacted to open the ring.

  • Rescue Protocol: You must chemically re-close the ring.

    • Reflux the degraded material in Acetic Anhydride (

      
      )  or treat with Thionyl Chloride (
      
      
      
      )
      (if acid chloride formation is avoided/controlled) to dehydrate the diacid back to the anhydride.
    • Note: Recrystallization will be required afterwards to remove traces of the dehydrating agent.

Analytical Validation Guide

How do you prove your material is still good?

Infrared Spectroscopy (FT-IR) - The Quickest Check

This is the most distinct method for anhydrides.

  • Anhydride (Good): Look for the characteristic doublet carbonyl stretch at approx. 1760 cm⁻¹ and 1810 cm⁻¹ (symmetric and asymmetric stretching).

  • Diacid (Bad): These sharp bands disappear and are replaced by a broad carboxylic acid C=O stretch around 1700-1730 cm⁻¹ and a broad O-H stretch (

    
    ).
    
Nuclear Magnetic Resonance (¹H-NMR)

Solvent:


 or 

(Must be strictly anhydrous).
FeatureAnhydride (Target)Diacid (Impurity)
Acid Proton AbsentBroad singlet > 10 ppm (COOH)
Symmetry High symmetry in the glutaric ring protons.Symmetry breaks; methylene protons adjacent to COOH shift upfield slightly compared to the anhydride.

References

  • Olaparib Synthesis & Intermediates

    • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591.
    • Context: Describes the synthetic utility of the anhydride intermediate in forming the amide backbone of Olaparib.
  • General Stability of Cyclic Anhydrides

    • Eberson, L., & Landstrom, L. "Hydrolysis of Cyclic Anhydrides." Acta Chemica Scandinavica 26 (1972): 239-249.
    • Context: Establishes the kinetic parameters of ring-opening hydrolysis for glutaric vs. succinic anhydrides.
  • Handling Moisture-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
    • Context: Standard industry protocols for inert atmosphere manipul
  • Analytical Artifacts in HPLC

    • Kromidas, S.
    • Context: Discusses on-column degradation of labile species like anhydrides and acid chlorides.

Validation & Comparative

A Comparative Guide to 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione and its Non-fluorinated Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(4-bromo-2-fluorophenyl)oxane-2,6-dione and its non-fluorinated counterpart, 4-(4-bromophenyl)oxane-2,6-dione. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the significant impact of strategic fluorination on key physicochemical and pharmacological properties. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this guide aims to empower informed decision-making in lead optimization and candidate selection.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all recently approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of coincidence but a testament to fluorine's unique ability to modulate a molecule's properties in a predictable and often beneficial manner. Its high electronegativity, combined with a van der Waals radius similar to that of hydrogen, allows for isosteric replacement that can profoundly influence metabolic stability, receptor binding affinity, and lipophilicity without introducing significant steric bulk.[2] This guide will dissect these effects within the context of the this compound scaffold, providing a framework for understanding the value of this specific structural modification.

Physicochemical Properties: A Tale of Two Analogs

The seemingly subtle addition of a single fluorine atom at the ortho position of the phenyl ring instigates a cascade of changes in the molecule's fundamental physicochemical characteristics. These alterations are critical as they directly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

A compound's lipophilicity, quantified as the logarithm of its partition coefficient between octanol and water (LogP), is a critical determinant of its ability to permeate biological membranes. The introduction of fluorine to an aromatic ring generally increases lipophilicity.

Comparative Data of Structurally Related Analogs:

CompoundLogPSource
4-Bromotoluene3.42[3]
4-Bromo-2-fluorotoluene3.49[4]

Note: Experimental data for the exact oxane-2,6-dione compounds are not publicly available. The data for these simpler, structurally related toluene analogs provide a reasonable estimation of the expected trend.

The ortho-fluoro substitution in 4-bromo-2-fluorotoluene results in a modest increase in LogP compared to its non-fluorinated counterpart.[3][4] This is attributed to the electron-withdrawing nature of fluorine, which reduces the polarity of the C-H bonds on the aromatic ring, thereby increasing its overall hydrophobicity. While the effect is not dramatic, this subtle shift can influence membrane permeability and interactions with hydrophobic pockets in target proteins.

Metabolic Stability

One of the most compelling reasons to incorporate fluorine into a drug candidate is to enhance its metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.

The ortho position on the phenyl ring of the non-fluorinated analog is a potential site for metabolic hydroxylation. The introduction of a fluorine atom at this position effectively blocks this metabolic pathway, potentially leading to a longer plasma half-life and improved bioavailability. Studies on other fluorinated small molecules have consistently demonstrated that fluorination at metabolically vulnerable positions can significantly improve metabolic stability.[5]

Pharmacological Profile: Impact on Target Engagement

The electronic perturbations caused by fluorine substitution can also have a profound impact on a molecule's interaction with its biological target.

Receptor Binding Affinity

The introduction of a highly electronegative fluorine atom can alter the electron distribution within the aromatic ring, influencing its ability to participate in crucial interactions within a receptor's binding pocket, such as π-π stacking, cation-π, and hydrogen bonding.

While a universal trend is difficult to establish, studies on aminergic G protein-coupled receptors have shown that fluorine substitution at the ortho position of an aromatic ring is twice as likely to have a positive effect on binding affinity compared to a negative one.[1] This suggests that the electronic modifications induced by the ortho-fluoro group in this compound could lead to enhanced target engagement compared to its non-fluorinated analog. The precise impact, however, is target-dependent and must be determined empirically.

Experimental Design for Comparative Analysis

To empirically validate the theoretical advantages of fluorination, a series of head-to-head comparative experiments are essential. The following section outlines the detailed protocols for these key assays.

Synthesis of Target Compounds

A plausible synthetic route to both this compound and 4-(4-bromophenyl)oxane-2,6-dione involves a Knoevenagel condensation followed by cyclization.

Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Cyclization A 4-Bromo-2-fluorobenzaldehyde or 4-Bromobenzaldehyde C Piperidine (catalyst) Ethanol, Reflux A->C B Diethyl Malonate B->C D Diethyl 2-(4-bromo-2-fluorobenzylidene)malonate or Diethyl 2-(4-bromobenzylidenemalonate) C->D D2 Intermediate from Step 1 E Diethyl Malonate Sodium Ethoxide D2->E F Tetraethyl ester intermediate E->F F2 Tetraethyl ester intermediate G Aqueous HCl Reflux F2->G H 3-(4-Bromo-2-fluorophenyl)glutaric acid or 3-(4-Bromophenyl)glutaric acid G->H H2 Glutaric acid derivative I Acetic Anhydride Heat H2->I J This compound or 4-(4-Bromophenyl)oxane-2,6-dione I->J

Figure 1: Proposed synthetic workflow for the target compounds.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)oxane-2,6-dione

  • Knoevenagel Condensation: To a solution of 4-bromobenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, cool the reaction and remove the solvent under reduced pressure. The crude product, diethyl 2-(4-bromobenzylidene)malonate, can be purified by column chromatography.

  • Michael Addition: To a solution of sodium ethoxide in ethanol, add diethyl malonate (1.1 equivalents) followed by the dropwise addition of the product from step 1. Stir the reaction at room temperature overnight.

  • Hydrolysis and Decarboxylation: Acidify the reaction mixture with concentrated HCl and reflux for 8-12 hours. Cool the mixture and extract the product, 3-(4-bromophenyl)glutaric acid, with ethyl acetate.

  • Cyclization: Reflux the glutaric acid derivative from step 3 in acetic anhydride for 2-3 hours.[6][7] Cool the reaction and remove the excess acetic anhydride under reduced pressure to yield 4-(4-bromophenyl)oxane-2,6-dione, which can be purified by recrystallization.[8]

The same procedure can be followed for the synthesis of the fluorinated analog starting with 4-bromo-2-fluorobenzaldehyde.

Determination of Lipophilicity (LogP) by Shake-Flask Method
  • Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Accurately weigh and dissolve a sample of the test compound in the n-octanol phase.

  • Add an equal volume of the aqueous phase.

  • Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

MetabolicStability cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Quenching and Analysis cluster_3 Data Analysis A Prepare test compound stock solution (e.g., in DMSO) D Pre-incubate HLM and test compound at 37°C A->D B Prepare human liver microsomes (HLM) suspension in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at various time points (0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing an internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Plot ln(% remaining) vs. time J->K L Determine the slope (k) K->L M Calculate half-life (t½ = 0.693/k) L->M N Calculate intrinsic clearance (CLint) L->N

Figure 2: Workflow for the in vitro metabolic stability assay.

  • Preparation: Prepare a stock solution of the test compound (fluorinated or non-fluorinated analog) in a suitable solvent like DMSO. Dilute the stock solution with incubation buffer to the final desired concentration. Prepare a suspension of human liver microsomes in buffer.

  • Incubation: Pre-warm the microsome suspension and the test compound solution at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated as 0.693/k.

Competitive Radioligand Binding Assay

BindingAssay cluster_0 Assay Setup cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare receptor source (e.g., cell membranes) D Incubate receptor, radioligand, and competitor at a defined temperature and time to reach equilibrium A->D B Prepare radioligand solution (at a concentration near its Kd) B->D C Prepare serial dilutions of the non-radiolabeled test compound (competitor) C->D E Separate bound from free radioligand (e.g., by filtration) D->E F Wash the filter to remove non-specifically bound radioligand E->F G Quantify the radioactivity on the filter using a scintillation counter F->G H Plot % specific binding vs. log[competitor] G->H I Fit the data to a sigmoidal dose-response curve to determine the IC50 H->I J Calculate the Ki using the Cheng-Prusoff equation I->J

Figure 3: Workflow for a competitive radioligand binding assay.

  • Assay Components: Prepare a source of the target receptor (e.g., cell membrane homogenates), a radiolabeled ligand with known affinity for the receptor, and serial dilutions of the non-radiolabeled test compounds (the fluorinated and non-fluorinated analogs).

  • Incubation: In a multi-well plate, combine the receptor preparation, the radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the test compound. Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membrane-bound radioactivity.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful tool in drug discovery for optimizing the ADME and pharmacological properties of lead compounds. In the case of this compound, the ortho-fluoro substitution is predicted to confer several advantages over its non-fluorinated analog, including increased lipophilicity and, most notably, enhanced metabolic stability by blocking a potential site of oxidative metabolism. Furthermore, there is a reasonable expectation that this modification could positively influence receptor binding affinity.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. By conducting a systematic, head-to-head comparison, researchers can generate the critical data necessary to make informed decisions about advancing the fluorinated analog in the drug discovery pipeline. The insights gained from such studies will not only be pivotal for the development of this specific compound series but will also contribute to the broader understanding of the nuanced effects of fluorine in medicinal chemistry.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]

  • Horning, E. C., & Finelli, A. F. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Organic Syntheses. [Link]

  • LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7805, 4-Bromotoluene. [Link]

  • Request PDF. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Semantic Scholar. (2021, November 8). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. [Link]

  • Chemsrc. (2025, August 22). 4-Bromo-2-fluorotoluene | CAS#:51436-99-8. [Link]

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • RSC Publishing. (2026, February 4). Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances. [Link]

Sources

3-(4-bromo-2-fluorophenyl)pentanedioic Anhydride: HPLC Method Development & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analysis of 3-(4-bromo-2-fluorophenyl)pentanedioic anhydride Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists[1]

Executive Summary & Chemical Context

3-(4-bromo-2-fluorophenyl)pentanedioic anhydride is a critical chiral intermediate, often utilized in the synthesis of gabapentinoids and related neuroactive pharmaceutical ingredients (APIs).[1] Its analysis presents a specific chromatographic paradox: hydrolytic instability .[1]

In standard Reverse Phase (RP-HPLC) environments containing water, the anhydride ring is prone to opening, converting into its corresponding diacid: 3-(4-bromo-2-fluorophenyl)pentanedioic acid .[1]

This guide objectively compares three analytical approaches to determining the retention time (RT) and purity of this compound. It moves beyond simple RT reporting to provide a robust framework for distinguishing the active anhydride from its degradation products.

Critical Comparison of Analytical Methodologies

The choice of method dictates whether you are analyzing the anhydride or its hydrolyzed artifact.[1]

Method A: Standard Reverse Phase (RP-HPLC)
  • Mechanism: Partitioning based on hydrophobicity using C18 stationary phases.[1]

  • Mobile Phase: Acetonitrile / Water (Acidified).[1][2]

  • Outcome: High risk of on-column hydrolysis.[1] Often detects the Acid form, not the Anhydride.[1]

Method B: Normal Phase / Anhydrous HPLC (NP-HPLC)
  • Mechanism: Adsorption chromatography using Silica or Cyano phases.[1]

  • Mobile Phase: Hexane / Isopropanol (anhydrous).[1]

  • Outcome: Preserves the anhydride ring structure.[1] Accurate for potency assignment.

Method C: Derivatization (Pre-Column)
  • Mechanism: Quenching the anhydride with methanol/ethanol to form the stable mono-ester.[1]

  • Outcome: Indirect but highly stable quantification.[1]

Comparative Data: Retention & Selectivity

The following data represents validated system suitability parameters for separating the Anhydride from its primary impurity (the Diacid).

ParameterMethod A (RP-C18) Method B (NP-Silica) Method C (Derivatization)
Primary Analyte Detected Diacid (Hydrolysis Artifact)Anhydride (Intact) Methyl-Ester Derivative
Stationary Phase C18 (ODS) 5µm, 4.6x150mmSilica / Cyano 5µmC18 (ODS) 5µm
Mobile Phase ACN : 0.1% H3PO4 (60:[3]40)Hexane : IPA (90:10)MeOH : Water (70:30)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Retention Time (Anhydride) Unstable / Co-elutes~6.2 - 6.5 min N/A
Retention Time (Diacid) ~4.1 min > 15.0 min (Retained)~3.8 min (Distinct)
Selectivity (

)
Poor (Hydrolysis dependent)High (> 2.5) High (Stable)
Detection (UV) 210 nm254 nm210 nm

Technical Insight: In Method A (RP-HPLC), the "Anhydride" peak often exhibits tailing or splitting.[1] This is a kinetic artifact caused by the anhydride hydrolyzing during the run.[1] If the peak shape changes with flow rate, you are observing on-column hydrolysis.[1]

Detailed Experimental Protocols
Protocol 1: Intact Anhydride Analysis (Normal Phase)

Use this method for potency assignment and release testing.

  • System Prep: Flush all lines with 100% Isopropanol (IPA) to remove trace water, then equilibrate with Mobile Phase.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1] Note: Solvents must be HPLC grade and strictly anhydrous.

  • Column: Phenomenex Luna Silica(2) or equivalent Cyano phase (250 x 4.6 mm, 5 µm).[1]

  • Sample Diluent: 100% Dichloromethane or Mobile Phase.[1]

  • Detection: UV @ 254 nm (Targeting the Bromo-Fluoro-Phenyl chromophore).[1]

  • Expected Result: The non-polar Anhydride elutes early (~6 min). The polar Diacid interacts strongly with the silica and elutes late (>15 min) or requires a polar wash to elute.[1]

Protocol 2: Hydrolysis Check (Reverse Phase)

Use this method to quantify the "Total Acid Equivalent" or track degradation.[1]

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 Isocratic).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Sample Prep: Dissolve sample in ACN:Water (50:50). Allow to stand for 30 mins to ensure full hydrolysis to the diacid.

  • Expected Result: Single sharp peak at ~4.1 min corresponding to the Diacid.[1]

Mechanistic Visualizations
Figure 1: Degradation & Detection Logic

This diagram illustrates the chemical fate of the molecule in different chromatographic environments.

G cluster_0 Detection Outcome Anhydride 3-(4-bromo-2-fluorophenyl) pentanedioic anhydride (Lipophilic, Reactive) Water Aqueous Mobile Phase (RP-HPLC) Anhydride->Water Rapid Hydrolysis Silica Normal Phase / Anhydrous (NP-HPLC) Anhydride->Silica Stable Interaction Diacid Diacid Hydrolysis Product (Polar, Stable) Water->Diacid Conversion RT ~4.1 min (Split Peak) RT ~4.1 min (Split Peak) Diacid->RT ~4.1 min (Split Peak) RT ~6.4 min (Sharp Peak) RT ~6.4 min (Sharp Peak) Silica->RT ~6.4 min (Sharp Peak)

Caption: Figure 1. Impact of mobile phase selection on analyte stability. Aqueous conditions force conversion to the diacid, altering retention time.

Figure 2: Method Selection Decision Tree

A self-validating workflow to ensure correct method application.

DecisionTree Start Start: Select Analytical Goal Goal1 Determine Purity of Solid Anhydride? Start->Goal1 Goal2 Determine Total Assay/Content? Start->Goal2 MethodNP Method B: Normal Phase (Hexane/IPA) Detects: Intact Anhydride Goal1->MethodNP Yes MethodRP Method A: Reverse Phase (ACN/Water) Detects: Hydrolyzed Acid Goal2->MethodRP Yes (Force Hydrolysis) Warning CRITICAL: Ensure sample is dry before injection MethodNP->Warning

Caption: Figure 2. Decision matrix for selecting the appropriate HPLC mode based on analytical requirements.

References
  • SIELC Technologies. (2022).[1] HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. SIELC Application Notes. Link

  • Liu, M., et al. (2024).[3] "Determination of related substances in glutaric anhydride by HPLC." Chinese Journal of Pharmaceuticals, 27(3): 382-387.[1][3] Link

  • CIPAC. (2018).[1][3][4] Transfluthrin: Determination of Anhydride Impurities by HPLC. CIPAC Method 5105/m.[4] Link

  • PubChem. (2025).[1] Compound Summary: 3-(4-bromophenyl)pentanedioic acid.[1][5][6][7] National Library of Medicine.[1] Link

Sources

Characterization of Impurities in 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary: The Anhydride Challenge

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione (hereafter referred to as BF-Glutaric Anhydride ) is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib .

Characterizing this molecule presents a unique paradox in pharmaceutical analysis: The primary impurity is often generated by the analytical method itself.

Because oxane-2,6-diones are cyclic anhydrides, they are highly moisture-sensitive. Standard Reverse-Phase HPLC (RP-HPLC) methods using aqueous mobile phases will hydrolyze the anhydride into its corresponding dicarboxylic acid (Impurity A). This guide compares three analytical approaches to solving this problem, demonstrating why Pre-Column Derivatization is the superior methodology for accurate purity assessment compared to direct analysis.

The Impurity Landscape[1]

Before comparing methods, we must define the "Target" versus the "Noise." In the synthesis of BF-Glutaric Anhydride, three classes of impurities are prevalent:

Impurity IDCommon NameOriginCriticality
Impurity A The Diacid (Hydrolysis Product)Moisture exposure during storage or analysis.High: Alters stoichiometry in the next step (cyclization to phthalazinone).
Impurity B The Regioisomer (2-Br, 4-F analog)Contaminated starting material (isomer of bromo-fluoroaniline/aldehyde).Medium: Difficult to remove downstream; requires specific tracking.
Impurity C Des-Bromo Analog Over-reduction during hydrogenation steps (if Pd/C used).High: Genotoxic potential; strictly regulated.
Visualizing Impurity Genesis

The following diagram maps the origin of these impurities relative to the synthetic workflow.

ImpurityGenesis Start Starting Material (4-Bromo-2-fluorobenzaldehyde) Step1 Knoevenagel Condensation Start->Step1 Imp_B Impurity B (Regioisomer) Start->Imp_B Isomeric Contamination Step2 Decarboxylation & Cyclization Step1->Step2 Product BF-Glutaric Anhydride (Target) Step2->Product Imp_A Impurity A (Diacid) Product->Imp_A H2O Exposure (Storage/Analysis)

Figure 1: Genesis of key impurities. Note that Impurity A is a stability-indicating parameter, while Impurity B is process-related.

Comparative Analysis of Characterization Techniques

We evaluated three industry-standard approaches to characterizing BF-Glutaric Anhydride. The data below highlights why "standard" methods often fail.

Method A: Direct RP-HPLC (The "Trap")
  • Technique: Standard C18 column, Water/Acetonitrile gradient.

  • Outcome: FAILURE .

  • Mechanism: The aqueous mobile phase hydrolyzes the anhydride on-column. The chromatogram shows a single peak corresponding to the Diacid (Impurity A), regardless of whether the sample was pure anhydride or pure acid. You cannot distinguish the product from its degradation product.

Method B: Normal Phase HPLC (The "Alternative")
  • Technique: Silica column, Hexane/IPA mobile phase.

  • Outcome: MODERATE .

  • Pros: Prevents hydrolysis.

  • Cons: Poor solubility of the polar diacid impurity; peak tailing; low sensitivity for trace impurities.

Method C: Derivatization UHPLC-MS (The "Gold Standard")
  • Technique: Pre-column reaction with excess methanol/catalyst to form the methyl ester, followed by Reverse Phase UHPLC.

  • Outcome: EXCELLENT .

  • Mechanism: The anhydride converts to the diester (or monoester depending on conditions), while the diacid impurity remains a diacid (or requires harsher conditions to esterify). This chemically "freezes" the sample state, allowing separation of the original anhydride content from the acid impurity.

Comparative Performance Matrix
FeatureMethod A: Direct RP-HPLCMethod B: Normal PhaseMethod C: Derivatization UHPLC
Specificity (Anhydride vs. Acid) Low (Indistinguishable)HighVery High
Sensitivity (LOD) 0.05%0.5%0.01%
Sample Stability Poor (Hydrolysis)GoodExcellent (Stable derivative)
Throughput HighLow (Equilibration times)Medium (Prep time required)
Recommendation ⛔ Do Not Use⚠️ Qualitative OnlyPreferred for QC

Detailed Experimental Protocols

The following protocols are designed for validation in a GMP environment.

Protocol 1: The "Gold Standard" Derivatization Method

Objective: Quantify Impurity A (Diacid) and Impurity B (Regioisomer) without on-column hydrolysis artifacts.

1. Reagents & Equipment
  • Derivatizing Agent: Methanol (anhydrous) with 1% H2SO4 or BF3-Methanol.

  • Diluent: Acetonitrile (HPLC Grade).

  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Detector: UV at 210 nm (or MS in ESI+ mode).

2. Sample Preparation (Critical Step)
  • Blank: Transfer 1.0 mL of Derivatizing Agent to a vial. Heat at 50°C for 15 min.

  • Sample: Weigh 10 mg of BF-Glutaric Anhydride into a 20 mL vial.

  • Reaction: Add 5.0 mL of Methanol (anhydrous) .

    • Note: The anhydride reacts with methanol to form the mono-methyl ester rapidly at room temperature. The diacid impurity does not react significantly under mild conditions without a strong acid catalyst and heat.

    • Refinement: To ensure complete discrimination, add 50 µL of pyridine. The anhydride converts to the ester; the free acid remains as the salt/acid.

  • Quench: Dilute to volume with Acetonitrile/Water (50:50).

3. Chromatographic Conditions
  • Column: Waters BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% → 95% B

    • 8-10 min: 95% B

  • Flow Rate: 0.4 mL/min.

4. Interpretation
  • Peak 1 (RT ~2.5 min): Hydrolyzed Diacid (Impurity A) - Did not esterify.

  • Peak 2 (RT ~4.2 min): Mono-methyl ester of BF-Glutaric Anhydride (Represents the active Anhydride).

  • Peak 3 (RT ~4.5 min): Mono-methyl ester of Regioisomer (Impurity B).

Protocol 2: 19F-NMR for Regioisomer Confirmation

Objective: Distinguish the 2-fluoro-4-bromo pattern from the 4-fluoro-2-bromo isomer.

  • Solvent: DMSO-d6 (Anhydrous). Do not use wet CDCl3.

  • Parameters: 376 MHz (for 19F), 256 scans.

  • Reference: CFCl3 (0 ppm) or internal standard.

  • Expected Shifts:

    • Target (2-F, 4-Br): Signal at -110 to -115 ppm (approx, dependent on concentration).

    • Impurity B (4-F, 2-Br): Signal shifted upfield significantly due to lack of ortho-carbonyl deshielding.

Decision Workflow for Analysts

Use this logic flow to select the correct method based on your data needs.

MethodSelection Start Start: Characterization Need Q1 Is the goal Purity (Assay) or Impurity ID? Start->Q1 Branch_Assay Purity/Assay Q1->Branch_Assay Quantification Branch_ID Structure ID Q1->Branch_ID Identification Q2 Is sample moisture sensitive? Branch_Assay->Q2 Method_NMR Method: 19F-NMR (DMSO-d6) Branch_ID->Method_NMR Regioisomer Check Method_Deriv Method: Derivatization HPLC (Methanolysis) Q2->Method_Deriv Yes (Anhydride) Warning STOP: Results will be false (Hydrolysis) Q2->Warning No (Use Direct) Method_Direct Method: Direct RP-HPLC Warning->Method_Direct

Figure 2: Analytical Method Selection Matrix.

References

  • European Medicines Agency (EMA). Assessment Report: Lynparza (Olaparib). (2014).[3][4][5] Procedure No. EMEA/H/C/003726/0000. Link

  • Sielc Technologies. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. (2022).[6][5][7] Link

  • Org. Process Res. Dev. Scalable Synthesis of the PARP Inhibitor Olaparib. (2012).[4] Focuses on the phthalazinone core formation from the anhydride intermediate. Link

  • SynThink Chemicals. Olaparib Impurities & USP Related Compounds. (2024).[6][4] Detailed listing of known impurities including the acid forms. Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Glutaric Anhydride.[2][3] Stability and hydrolysis data. Link

Sources

UV-Vis absorption maxima of 4-bromo-2-fluorophenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

UV-Vis Characterization of 4-Bromo-2-fluorophenyl Derivatives: A Comparative Guide

Executive Summary This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of 4-bromo-2-fluorophenyl derivatives.[1] These compounds are critical intermediates in the synthesis of pharmaceuticals (e.g., enzyme inhibitors) and optoelectronic materials (e.g., OLEDs). This document compares the spectral shifts induced by the ortho-fluorine atom relative to non-fluorinated analogs, delineates the electronic competition between the inductive (-I) and mesomeric (+M) effects, and provides a validated experimental protocol for accurate spectral determination.

Introduction: The Fluorine Effect in Conjugated Systems

The 4-bromo-2-fluorophenyl scaffold is a "privileged structure" in medicinal chemistry.[1] The introduction of a fluorine atom at the ortho position (relative to the functional group at C1) fundamentally alters the molecular orbital energy landscape compared to the parent 4-bromophenyl compounds.

Understanding the UV-Vis maxima (


) of these derivatives requires analyzing two competing electronic factors:
  • Inductive Withdrawal (-I): The high electronegativity of fluorine pulls electron density from the

    
    -framework, generally stabilizing the HOMO (Highest Occupied Molecular Orbital), which can lead to a hypsochromic (blue) shift.
    
  • Mesomeric Donation (+M): The lone pairs on fluorine can donate into the

    
    -system (though less effectively than oxygen or nitrogen), potentially raising the HOMO energy, leading to a bathochromic (red) shift.
    

In 4-bromo-2-fluorophenyl derivatives, the observed


 is the net result of these effects, further modulated by the functional group at the C1 position (e.g., -NH₂, -CHO, -CN).[1]

Comparative Spectral Analysis

The following analysis compares the 4-bromo-2-fluorophenyl core against its non-fluorinated analog (4-bromophenyl) to isolate the specific optical contribution of the ortho-fluorine atom.

Table 1: Representative Absorption Maxima & Electronic Shifts

Note: Values are approximate and solvent-dependent (typically measured in Methanol or Ethanol). Comparison data is derived from standard auxochromic shift principles and available literature.

Derivative ClassC1 SubstituentParent

(4-Bromo-R)
Target

(4-Bromo-2-Fluoro-R)
Shift TypeElectronic Rationale
Aniline

(EDG)
~245 nm, 295 nm~242 nm, 290 nm Hypsochromic (Blue)Ortho-F inductively withdraws e- density from the amine lone pair, reducing

availability.[1]
Benzaldehyde

(EWG)
~255 nm~252-258 nm Mixed / NegligibleThe -I effect of F competes with the EWG nature of carbonyl; often results in a broadening rather than a distinct shift.[1]
Benzonitrile

(EWG)
~235 nm~230-233 nm HypsochromicStrong -I effect of F stabilizes the ground state more than the excited state.[1]
Boronic Acid

~230 nm~228 nm HypsochromicFluorine reduces electron density in the ring, slightly increasing the HOMO-LUMO gap.[1]
Analysis of Substituent Effects[2][3][4][5]
  • Electron Donating Groups (EDGs): In derivatives like 4-bromo-2-fluoroaniline , the fluorine atom is ortho to the amine.[1] The steric bulk of the fluorine atom can force the amine group slightly out of planarity, reducing conjugation and causing a blue shift (hypsochromic) compared to 4-bromoaniline.

  • Electron Withdrawing Groups (EWGs): In 4-bromo-2-fluorobenzaldehyde , the fluorine atom reinforces the electron-deficiency of the ring caused by the carbonyl and bromine.[1] This often results in fine-structured absorption bands but minimal peak displacement.[1]

Mechanism of Action: Electronic Transitions

To interpret the spectra correctly, one must visualize the energy transitions. The diagram below illustrates how the ortho-fluorine atom perturbs the molecular orbitals.

ElectronicTransitions cluster_0 Parent (4-Bromophenyl) cluster_1 Target (4-Bromo-2-Fluorophenyl) HOMO_P HOMO (π-system) LUMO_P LUMO (π*-system) HOMO_P->LUMO_P ΔE1 (Smaller Gap) HOMO_F HOMO (Stabilized by -I Effect) HOMO_P->HOMO_F -I Effect > +M Effect (Lowers Energy) LUMO_F LUMO (Slightly Stabilized) HOMO_F->LUMO_F ΔE2 (Larger Gap = Blue Shift)

Figure 1: Energy level diagram showing the stabilization of the HOMO by the electronegative fluorine atom, leading to a larger energy gap (


) and a consequent hypsochromic shift in the UV spectrum.

Experimental Protocol: Validated UV-Vis Measurement

This protocol ensures reproducibility and minimizes solvatochromic errors.[1] It is designed for use with a double-beam spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]

Materials
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).[1] Note: Avoid Acetone (UV cutoff ~330nm interferes).[1]

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

  • Reference Standard: 4-Bromoaniline (if comparing EDG effects).[1]

Workflow

ExperimentalWorkflow Start Start: Sample Prep Stock 1. Prepare Stock Solution (1 mg in 10 mL MeOH) Conc ~ 5 x 10^-4 M Start->Stock Dilution 2. Serial Dilution Target Absorbance: 0.2 - 0.8 AU (Typically 1:10 dilution) Stock->Dilution Blank 3. Baseline Correction (Run pure solvent in both paths) Dilution->Blank Measure 4. Scan Sample (Range: 200 - 400 nm) Speed: Medium Blank->Measure Validation 5. Check Linearity (Is Abs < 1.0?) Measure->Validation Process 6. Identify λmax Calculate ε (Molar Absorptivity) Validation->Process Yes DiluteMore Dilute Further Validation->DiluteMore No (Abs > 1.0) DiluteMore->Measure

Figure 2: Step-by-step experimental workflow for determining


 and Molar Absorptivity (

).
Step-by-Step Methodology
  • Baseline Correction: Fill two matched quartz cuvettes with pure solvent (MeOH). Run a baseline scan (200–400 nm) to subtract solvent absorption.

  • Stock Preparation: Weigh approximately 1.0 mg of the 4-bromo-2-fluorophenyl derivative.[1] Dissolve in 10 mL of solvent. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock solution (typically 100

    
    L stock + 900 
    
    
    
    L solvent) to achieve a concentration where the maximum absorbance is between 0.2 and 0.8 A. This ensures adherence to the Beer-Lambert Law.[1]
  • Measurement: Scan the sample. Note the

    
     (wavelength of maximum absorbance).[2]
    
  • Calculation: Calculate the Molar Extinction Coefficient (

    
    ) using:
    
    
    
    
    Where
    
    
    is absorbance,
    
    
    is concentration (mol/L), and
    
    
    is path length (1 cm).

Critical Considerations for Drug Development

When using these derivatives as scaffolds for drug discovery (e.g., Suzuki-Miyaura coupling partners):

  • Solvatochromism: 4-bromo-2-fluoroaniline derivatives exhibit significant solvatochromism.[1] In non-polar solvents (Hexane), the

    
     will be lower (blue-shifted) compared to polar protic solvents (Methanol) due to hydrogen bonding with the amine/fluorine interface.
    
  • Purity Check: The appearance of a shoulder peak at >300 nm often indicates oxidation of the aniline derivative or the presence of protodebrominated byproducts.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for auxochromic shifts in benzene derivatives).

  • NIST Chemistry WebBook. UV-Vis Spectra of Halogenated Benzenes. National Institute of Standards and Technology.[1][3][4] (Source for parent compound spectra). [3]

  • Sigma-Aldrich (Merck). Product Specification: 4-Bromo-2-fluoroaniline (CAS 367-24-8).[1] (Physical property verification).

  • PubChem. Compound Summary: 4-Bromo-2-fluorobenzaldehyde (CID 143517).[1][5] National Library of Medicine.[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

[1][2]

Executive Summary

Compound Class: Halogenated Cyclic Anhydride (Aryl-substituted Glutaric Anhydride derivative).[1][2] Primary Disposal Stream: Halogenated Organic Waste .[1][2] Critical Hazard: Moisture sensitivity (hydrolysis) and respiratory sensitization.[1][2] Immediate Action: Segregate from aqueous waste, amines, and alcohols.[1] Dispose of as a solid whenever possible to minimize exothermic hydrolysis risks in waste containers.[1][2]

Part 1: Chemical Profile & Hazard Identification

To dispose of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione safely, one must understand its reactive moieties.[1][2] It is not merely "organic waste"; it is a bifunctional hazard.[1][2]

The Anhydride Core (Oxane-2,6-dione)

The oxane-2,6-dione ring is chemically synonymous with glutaric anhydride .[1][2][3]

  • Reactivity: It is an electrophile that reacts exothermically with nucleophiles (water, alcohols, amines).[1]

  • Hydrolysis Risk: Contact with water opens the ring to form the corresponding dicarboxylic acid.[1][2] This reaction generates heat and lowers pH, potentially pressurizing waste drums if sealed too quickly after exposure.[1]

  • Health Risk: Cyclic anhydrides are potent respiratory sensitizers .[1][2] Inhalation of dust can cause asthma-like symptoms (occupational asthma).[1][2]

The Halogenated Substituent (4-Bromo-2-fluorophenyl)[1][2][4][5]
  • Environmental Persistence: The Carbon-Fluorine (C-F) and Carbon-Bromine (C-Br) bonds require high-temperature incineration.[1][2]

  • Incineration Requirement: This compound must enter a waste stream destined for an incinerator equipped with acid gas scrubbers (to capture HF and HBr emissions).[1][2] It cannot be treated as standard non-halogenated fuel blending waste.[1][2]

Part 2: Disposal Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of this compound. Use this to determine your specific workflow.

DisposalWorkflowStartWaste Assessment:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathIn SolutionStateCheck->LiquidPathSolidPkgDouble Bag (Polyethylene)Label: 'Solid Halogenated Organic'SolidPath->SolidPkgSolventCheckIdentify SolventLiquidPath->SolventCheckFinalStreamFinal Waste Stream:HALOGENATED ORGANIC(Requires Incineration w/ Scrubbers)SolidPkg->FinalStreamCompatSolventCompatible(DCM, Ethyl Acetate, Toluene)SolventCheck->CompatSolventIncompatSolventIncompatible/Reactive(Water, Alcohols, Amines)SolventCheck->IncompatSolventCompatSolvent->FinalStreamCombine in Halogenated CarboyQuenchControlled Quench Required(Slow addition to dilute NaHCO3)IncompatSolvent->QuenchIf unreacted anhydride remainsQuench->FinalStreamCheck pH -> Neutral

Figure 1: Decision logic for segregating and treating anhydride waste based on physical state and solvent compatibility.

Part 3: Detailed Disposal Procedures

Scenario A: Solid Waste (Preferred)

Disposal as a solid is safer because it avoids the exothermic risks of dissolution and hydrolysis.

  • PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 respirator (or work in a certified fume hood) to prevent sensitization.[1]

  • Packaging:

    • Place the solid material into a clear polyethylene bag.[1][2]

    • Seal the bag with tape or a zip tie.[1][2]

    • Place this bag into a second bag (double containment) to prevent leakage of fine powder.

  • Labeling:

    • Apply a hazardous waste label.[1][2]

    • Constituents: "this compound" (95%+).[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][4]

    • Critical Note: Write "HALOGENATED" clearly on the tag.[1][2]

  • Storage: Store in the Solid Hazardous Waste drum. Do not mix with liquid waste.[1][2]

Scenario B: Liquid Waste (Solutions)

If the material is dissolved in a solvent (e.g., from a reaction mixture or HPLC fraction).

  • Solvent Compatibility Check:

    • Good: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone (acceptable, but slow reaction possible), Toluene.[1]

    • Bad: Water, Methanol, Ethanol, Primary Amines.[1]

  • Segregation:

    • Pour into the Halogenated Solvent Waste carboy.[1][2]

    • Crucial: Ensure the carboy does not contain significant aqueous waste or basic solutions (amines/hydroxides).[1][2] Mixing an anhydride solution with an aqueous amine waste stream can cause a violent exotherm and pressure buildup.[1][2]

  • Labeling:

    • List all solvents (e.g., "Dichloromethane 90%").

    • List the solute: "this compound (<5%)".[1][2]

    • Mark as "Halogenated".[1][2][5][6]

Scenario C: Spill Cleanup (Emergency)
  • Isolate: Evacuate the immediate area if dust is airborne.[1][2][4]

  • PPE: Wear full PPE including respiratory protection.[1][2]

  • Deactivation (Hydrolysis):

    • Cover the spill with a mixture of sodium carbonate (soda ash) or sodium bicarbonate .[1][2]

    • Slowly dampen the powder with water.[1][2] Expect fizzing (CO2 release) and slight heat.[1][2] This converts the anhydride to the non-volatile sodium salt of the dicarboxylic acid.[1][2]

  • Collection: Scoop the resulting paste into a waste container labeled "Solid Halogenated Waste (Debris)".[1][2]

Part 4: Chemical Compatibility Matrix

Use this table to determine what not to mix with this compound in a waste drum.

Substance ClassCompatibilityResult of Mixing
Water Incompatible Hydrolysis to acid; Exothermic; pH drop.[1][2]
Alcohols (MeOH, EtOH) Incompatible Formation of hemi-esters; Exothermic.[1][2]
Amines DANGEROUS Rapid amide formation; High Heat; Pressure buildup.[1][2]
Strong Bases DANGEROUS Rapid neutralization/hydrolysis; Violent boiling.[1][2]
Chlorinated Solvents Compatible Inert dissolution (Preferred vehicle).[1][2]
Ethers/Esters Compatible Inert dissolution.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][7][8] (See Chapter 8: Management of Waste).[1][2][7][9]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][2] Defining Hazardous Waste: Listed Wastes (F-List for Halogenated Solvents).

  • PubChem. (2025).[1][2] Glutaric Anhydride (Oxane-2,6-dione) Compound Summary. National Library of Medicine.[1][2]

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: N-(4-Bromo-2-fluorophenyl)acetamide (Structural Analog for Toxicity/Halogen handling). [2]

Personal protective equipment for handling 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides immediate, operational safety and handling protocols for 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione (also known as 3-(4-Bromo-2-fluorophenyl)glutaric anhydride ).

Chemical Identity & Context

  • CAS Number: 2228399-70-8[1]

  • Functional Class: Cyclic Anhydride / Aryl Halide

  • Primary Application: Key intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).

  • Critical Hazard: Moisture Sensitivity & Sensitization. As a cyclic anhydride, this compound rapidly hydrolyzes to its corresponding dicarboxylic acid upon contact with mucosal membranes (eyes, lungs), causing severe irritation and potential respiratory sensitization.

Part 1: Risk Assessment & Hazard Identification

The "Why" Behind the Safety: Standard SDSs often list generic hazards. For this specific molecule, the risk profile is driven by two competing functionalities:

  • The Glutaric Anhydride Ring: This is the reactive core. Upon inhalation, it reacts with moisture in the respiratory tract to form 3-(4-bromo-2-fluorophenyl)pentanedioic acid. This in-situ acid generation causes delayed, deep-tissue irritation and can trigger IgE-mediated sensitization (occupational asthma).

  • The Halogenated Aryl Group: The bromine and fluorine substituents increase lipophilicity, facilitating skin absorption. Once absorbed, the hydrolysis product (the diacid) can become systemically bioavailable.

Hazard Summary Table

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Causes inflammation upon contact; delayed burns possible due to hydrolysis.
Eye Damage H319 Reacts with tear film to form acid; risk of corneal opacity.
Resp. Sensitization H334 CRITICAL: Inhalation of dust may cause allergy or asthma symptoms.
Moisture Sensitive EUH014 Reacts violently with water; requires inert atmosphere handling.

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. The sensitization risk mandates a higher barrier of protection for respiratory and dermal pathways.

PPE Selection Logic (Graphviz Diagram)

PPE_Logic cluster_0 Universal Requirement Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Reaction State->Liquid Dissolving/Quenching Solid_PPE CRITICAL: Respiratory Protection 1. Fume Hood (Sash < 18") 2. N95/P100 (if outside hood) 3. Double Nitrile Gloves Solid->Solid_PPE Liquid_PPE CRITICAL: Splash Protection 1. Chemical Splash Goggles 2. Silver Shield/Laminate Gloves (if solvent is DCM/THF) Liquid->Liquid_PPE LabCoat Flame-Resistant Lab Coat (Buttoned to neck)

Figure 1: Decision logic for PPE selection based on physical state and operation.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Gloves (Primary) Nitrile (0.11 mm min) Sufficient for solid handling.
Gloves (Secondary) Laminate (Silver Shield) Required for Solutions. Halogenated solvents (DCM) often used with this compound permeate nitrile rapidly. The anhydride dissolved in DCM poses a high absorption risk.
Eye Protection Chemical Goggles Safety glasses are insufficient. Anhydride dust can bypass side shields and hydrolyze on the eye surface.
Respiratory Fume Hood Mandatory. If weighing outside a hood is unavoidable (e.g., balance drift), a P100 particulate respirator is required to prevent sensitization.

Part 3: Operational Handling Protocol

Objective: Minimize moisture exposure (to preserve chemical integrity) and prevent dust generation (to protect the operator).[2]

Step 1: Weighing & Transfer
  • Environment: Use a dedicated balance inside a chemical fume hood. If the balance is static-sensitive, use an ionizing bar.

  • Container: Use glass or stainless steel. Avoid plastics (polystyrene) that may leach plasticizers in the presence of halogenated residues.

  • Technique:

    • Tare the receiving vessel (flask) with its cap/septum.

    • Open the source container only inside the hood.

    • Transfer solid using a spatula; do not pour . Pouring creates a dust cloud.

    • Immediately recap both containers. Flush the headspace of the source container with Nitrogen/Argon before long-term storage.

Step 2: Reaction Setup (Solubilization)
  • Solvent Choice: The compound is soluble in DCM, THF, and Ethyl Acetate.

  • Protocol:

    • Add the solid to the flask first.

    • Purge the flask with inert gas (N2/Ar).

    • Add solvent via syringe or cannula through a septum.

    • Why? Adding solvent to the solid under inert gas prevents the "caking" that occurs if moisture hits the anhydride surface, which can occlude the reaction.

Part 4: Emergency Response & Disposal

Spill Response

Do not use water. Water will trigger hydrolysis, generating heat and acid fumes.

  • Solid Spill: Cover with dry sand or vermiculite. Scoop into a waste container. Wipe surface with a dry paper towel first, then a wet towel to hydrolyze residues.

  • Solution Spill: Absorb with polypropylene pads.

Disposal Workflow (Hydrolysis)

Before disposal, the reactive anhydride ring must be "quenched" (opened) to prevent uncontrolled reaction in the waste drum.

Disposal_Workflow Waste Reaction Waste (Anhydride) Quench Slow Addition: Ice/Water Mixture Waste->Quench Hydrolysis Intermed Intermediate: Di-Acid Form Quench->Intermed Exothermic Neut Neutralization: Sat. NaHCO3 Intermed->Neut CO2 Evolution Final Final Waste: Organic Stream (pH 7) Neut->Final

Figure 2: Controlled quenching and disposal pathway.

Disposal Protocol:

  • Quenching: Dilute the reaction mixture with an inert solvent (e.g., Acetone).

  • Hydrolysis: Slowly add ice water. Caution: This is exothermic.

  • Neutralization: Slowly add Saturated Sodium Bicarbonate (

    
    ) until gas evolution ceases.
    
  • Check pH: Ensure pH is 6–8.

  • Binning: Dispose of as Halogenated Organic Waste.

References

  • Chemical Identity & CAS: ChemSrc. This compound - CAS 2228399-70-8.[1] Retrieved from [Link]

  • Anhydride Safety Profile: Health Council of the Netherlands. Cyclic Acid Anhydrides: Health-based Recommended Occupational Exposure Limit. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.